tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-37-9 | |
| Record name | tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Due to the structural similarity and frequent use in related applications, this guide also includes comparative data for its isomer, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.
Introduction: The Role of Azetidines in Drug Discovery
Azetidines, as saturated four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable scaffolds for creating conformationally constrained molecules. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The incorporation of the azetidine motif can improve key pharmacokinetic properties of drug candidates.[2]
This compound, featuring a Boc-protected nitrogen and a primary amine, serves as a versatile bifunctional building block. The Boc group provides a stable, yet readily cleavable, protecting group for the ring nitrogen, while the aminomethyl group offers a reactive handle for further chemical modifications and library synthesis.[1]
Core Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its 3-substituted isomer.
Table 1: General and Physical Properties
| Property | This compound | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate |
| CAS Number | 939760-37-9[3] | 325775-44-8[4][5] |
| Molecular Formula | C₉H₁₈N₂O₂[3] | C₉H₁₈N₂O₂[4][5] |
| Molecular Weight | 186.25 g/mol [3] | 186.25 g/mol [4][5] |
| Physical State | Not specified; likely a liquid or low-melting solid | Liquid[6] |
| Boiling Point | 260.6 ± 13.0 °C at 760 mmHg[3] | Not specified |
| Density | 1.1 ± 0.1 g/cm³[3] | Not specified |
| Flash Point | 111.4 ± 19.8 °C[3] | Not specified |
| Purity | Typically ≥97% or ≥98%[3][5] | Typically ≥98%[4][6] |
Table 2: Computational Chemistry Data
| Property | This compound | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate |
| Topological Polar Surface Area (TPSA) | 55.6 Ų (for an ethyl derivative)[7] | 55.56 Ų[4] |
| logP | 1.1 (for an ethyl derivative)[7] | 0.812[4] |
| Hydrogen Bond Acceptors | 3[4] | 3[4] |
| Hydrogen Bond Donors | 1[4] | 1[4] |
| Rotatable Bonds | 1[4] | 1[4] |
Synthesis and Experimental Protocols
The synthesis of substituted azetidines often involves the cyclization of appropriately functionalized acyclic precursors or the modification of pre-existing azetidine rings.
General Synthetic Approach for Substituted Azetidines
A common strategy for synthesizing N-Boc protected azetidines involves the use of 1-Boc-3-azetidinone as a key intermediate.[8] This intermediate can be derived from 3-hydroxyazetidine through a two-step process of N-protection followed by oxidation.[8][9]
A generalized experimental protocol for the synthesis of a related compound, tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which can serve as a precursor for further functionalization, is described as follows:
-
Horner-Wadsworth-Emmons Reaction:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF).
-
Add neat methyl 2-(dimethoxyphosphoryl)acetate to the suspension and stir for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone in dry THF to the mixture and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic solutions, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.[10]
-
-
Purification:
-
The resulting residue is typically purified by flash chromatography on silica gel to yield the desired product.[10]
-
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of functionalized azetidines starting from a protected azetidinone precursor.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. cas 325775-44-8|| where to buy tert-butyl 3-(aminomethyl)azetidine-1-carboxylate [french.chemenu.com]
- 3. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate | 325775-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | C11H22N2O2 | CID 91800929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 9. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate from 3-amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable and efficient multi-step synthesis of the valuable building block, tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. While the direct synthesis from 3-amino-1-propanol presents significant synthetic hurdles due to the challenge of introducing a substituent at the 2-position of the azetidine ring, this guide focuses on a more practical and well-documented approach starting from the readily available precursor, azetidine-2-carboxylic acid.
The presented synthesis involves a three-step sequence:
-
N-Boc Protection: The secondary amine of the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Amide Formation: The carboxylic acid moiety is converted to a primary amide.
-
Amide Reduction: The primary amide is reduced to the corresponding primary amine to yield the target compound.
This guide provides detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
The protection of the azetidine nitrogen with a Boc group is a crucial first step. A standard method involves the reaction of azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Procedure:
To a solution of azetidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water is added triethylamine (1.5 equiv). The mixture is stirred at room temperature until the starting material dissolves. Di-tert-butyl dicarbonate (1.1 equiv) is then added, and the reaction is stirred for 2-3 hours. After completion, the reaction mixture is diluted with water and washed with ethyl acetate to remove byproducts. The aqueous layer is then acidified with a 5% citric acid solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
Step 2: Synthesis of tert-Butyl 2-(aminocarbonyl)azetidine-1-carboxylate
The conversion of the carboxylic acid to a primary amide can be achieved through various amide coupling methods. One common approach involves the activation of the carboxylic acid followed by reaction with ammonia.
Procedure:
To a solution of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 equiv) in dichloromethane at 0 °C is added N-methylmorpholine (1.5 equiv). After stirring for 30 minutes, the carboxylic acid is activated, and then aniline (1.4 equiv) is added. The reaction is stirred at room temperature for 2-3 hours. Upon completion, the reaction mixture is washed successively with 5% aqueous NaHCO₃, 2 N HCl, and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.[1]
Step 3: Synthesis of this compound
The final step is the reduction of the primary amide to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Procedure:
To a stirred suspension of lithium aluminum hydride (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of tert-butyl 2-(aminocarbonyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, it is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford the crude product. Purification by column chromatography yields the final product, this compound.
Quantitative Data Summary
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Azetidine-2-carboxylic acid | Boc₂O, Triethylamine | Dioxane/Water | RT | 2-3 | >90 |
| 2 | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | N-Methylmorpholine, Aniline | Dichloromethane | 0 to RT | 2-3 | 70-85 |
| 3 | tert-Butyl 2-(aminocarbonyl)azetidine-1-carboxylate | LiAlH₄ | THF | 0 to RT | 2-4 | 75-90 |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
References
A Technical Guide to the Stereoselective Synthesis of Chiral 2-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. The stereoselective synthesis of chiral 2-substituted azetidines, in particular, is of paramount importance as the biological activity of these compounds is often exquisitely dependent on their stereochemistry. This in-depth technical guide provides a comprehensive overview of core, modern methodologies for the stereoselective synthesis of these valuable building blocks, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Core Synthetic Strategies
Several powerful strategies have emerged for the stereoselective construction of the 2-substituted azetidine ring. The choice of method is often dictated by the desired substitution pattern, the required stereoisomer, and the availability of starting materials. This guide will focus on five key methodologies that have demonstrated broad applicability and high levels of stereocontrol.
-
Copper-Catalyzed Enantioselective Boryl Allylation of Azetines
-
Copper-Catalyzed [3+1] Cycloaddition of Imido-Sulfur Ylides
-
Diastereoselective Synthesis using tert-Butanesulfinamide as a Chiral Auxiliary
-
Diastereoselective α-Alkylation of N-Borane Azetidine-2-Carboxylates
-
Diastereoselective Intramolecular Cyclization of 3-Halo-1-propanamines
Copper-Catalyzed Enantioselective Boryl Allylation of Azetines
This methodology provides a highly efficient route to chiral 2,3-disubstituted azetidines through the difunctionalization of readily accessible azetine precursors. The reaction proceeds with excellent regio-, enantio-, and diastereoselectivity, installing both a boryl and an allyl group across the double bond.[1][2]
Data Presentation
| Entry | Azetine (R) | Allyl Phosphate (R') | Yield (%)[1] | dr[1] | ee (%)[1] |
| 1 | Ph | H | 95 | >99:1 | 98 |
| 2 | 4-MeOPh | H | 92 | >99:1 | 97 |
| 3 | 4-FPh | H | 96 | >99:1 | 98 |
| 4 | 2-Naphthyl | H | 90 | >99:1 | 96 |
| 5 | Ph | Me | 85 | >99:1 | 97 |
| 6 | Ph | Ph | 88 | >99:1 | 95 |
Experimental Protocol
General Procedure for the Copper-Catalyzed Boryl Allylation of Azetines: [1][2]
To an oven-dried Schlenk tube are added Cu(OAc)₂ (5 mol %), a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol %), and NaOtBu (1.5 equiv). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, followed by the azetine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and the allyl phosphate (1.2 equiv). The reaction mixture is stirred at room temperature for the specified time (typically 12-24 h) until complete consumption of the starting material is observed by TLC or GC-MS analysis. The reaction is then quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine.
Signaling Pathway/Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed boryl allylation of azetines.
Copper-Catalyzed [3+1] Cycloaddition of Imido-Sulfur Ylides
This method provides access to tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines. The reaction proceeds via a copper-catalyzed [3+1] cycloaddition between an imido-sulfur ylide and an enoldiazoacetate, with stereocontrol achieved through the use of a chiral sabox ligand.[3]
Data Presentation
| Entry | Enoldiazoacetate (R¹) | Imido-Sulfur Ylide (Ar) | Yield (%)[3] | ee (%)[3] |
| 1 | Et | Ph | 85 | 92 |
| 2 | Me | Ph | 82 | 90 |
| 3 | i-Pr | Ph | 78 | 91 |
| 4 | Et | 4-Cl-Ph | 88 | 93 |
| 5 | Et | 4-MeO-Ph | 80 | 90 |
| 6 | Et | 2-Naphthyl | 75 | 88 |
Experimental Protocol
General Procedure for the Copper-Catalyzed [3+1] Cycloaddition: [3]
In a glovebox, Cu(OTf)₂ (5 mol %) and a chiral sabox ligand (6 mol %) are dissolved in anhydrous and degassed dichloromethane in a Schlenk tube. The solution is stirred at room temperature for 1 hour. The imido-sulfur ylide (1.2 equiv) is then added, and the mixture is cooled to the specified temperature (e.g., -20 °C). A solution of the enoldiazoacetate (1.0 equiv) in dichloromethane is added dropwise over a period of 1 hour. The reaction is stirred at this temperature until the diazo compound is consumed, as monitored by TLC. The reaction mixture is then allowed to warm to room temperature and is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 2-azetine. The subsequent reduction to the azetidine can be achieved using standard conditions (e.g., H₂, Pd/C).
Signaling Pathway/Experimental Workflow
Caption: Experimental workflow for the synthesis of chiral azetidines via [3+1] cycloaddition.
Diastereoselective Synthesis using tert-Butanesulfinamide as a Chiral Auxiliary
The use of Ellman's chiral tert-butanesulfinamide auxiliary is a robust and widely employed strategy for the asymmetric synthesis of amines, including chiral 2-substituted azetidines. The sulfinamide is first condensed with a suitable aldehyde to form a chiral N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent intramolecular cyclization affords the enantioenriched azetidine.[4][5][6]
Data Presentation
| Entry | Aldehyde | Nucleophile (R) | Yield (%)[4][5][6] | dr[4][5][6] |
| 1 | 3-chloropropanal | PhMgBr | 75 | 95:5 |
| 2 | 3-chloropropanal | VinylMgBr | 72 | 94:6 |
| 3 | 3-chloropropanal | MeMgBr | 68 | >98:2 |
| 4 | 3-bromopropanal | Et₂Zn | 80 | 96:4 |
| 5 | 3-chloropropanal | AllylMgBr | 70 | 92:8 |
| 6 | 3-iodopropanal | BuLi | 65 | 93:7 |
Experimental Protocol
General Procedure for Azetidine Synthesis using tert-Butanesulfinamide: [4][5][6]
Step 1: Imine Formation. To a solution of the aldehyde (e.g., 3-chloropropanal, 1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv) and a dehydrating agent (e.g., anhydrous CuSO₄ or MgSO₄, 2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude N-sulfinyl imine, which is often used in the next step without further purification.
Step 2: Diastereoselective Addition and Cyclization. The crude N-sulfinyl imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The organometallic nucleophile (e.g., a Grignard reagent, 1.5 equiv) is added dropwise, and the reaction is stirred at low temperature for several hours. The reaction is then allowed to warm to room temperature, which often promotes the intramolecular cyclization to the azetidine. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Signaling Pathway/Experimental Workflow
Caption: Workflow for the synthesis of chiral azetidines using a tert-butanesulfinamide auxiliary.
Diastereoselective α-Alkylation of N-Borane Azetidine-2-Carboxylates
This method allows for the stereoselective introduction of a substituent at the C2-position of a pre-existing azetidine ring. The nitrogen atom is protected and activated as a borane complex, which directs the deprotonation and subsequent alkylation to occur with high diastereoselectivity.[7][8]
Data Presentation
| Entry | Electrophile | Yield (%)[7][8] | dr[7][8] |
| 1 | MeI | 85 | 95:5 |
| 2 | EtI | 82 | 96:4 |
| 3 | BnBr | 90 | >98:2 |
| 4 | Allyl-Br | 88 | 97:3 |
| 5 | n-BuI | 78 | 94:6 |
| 6 | Propargyl-Br | 75 | 93:7 |
Experimental Protocol
General Procedure for Diastereoselective α-Alkylation: [7][8]
To a solution of the N-borane azetidine-2-carboxylate (1.0 equiv) in anhydrous THF at -78 °C is added a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the 2,2-disubstituted azetidine.
Signaling Pathway/Experimental Workflow
Caption: Workflow for the diastereoselective α-alkylation of N-borane azetidine-2-carboxylates.
Diastereoselective Intramolecular Cyclization of 3-Halo-1-propanamines
This strategy relies on the intramolecular nucleophilic substitution of a suitably substituted 3-halo-1-propanamine precursor to form the azetidine ring. High levels of diastereoselectivity can be achieved by careful choice of the substrate and reaction conditions, often leading to the formation of 2-arylazetidines.[9]
Data Presentation
| Entry | Aryl Group (Ar) | Halide (X) | Yield (%)[9] | dr (trans:cis)[9] |
| 1 | Ph | Cl | 85 | >98:2 |
| 2 | 4-MeO-Ph | Cl | 88 | >98:2 |
| 3 | 4-F-Ph | Br | 90 | >98:2 |
| 4 | 2-Naphthyl | Cl | 82 | >98:2 |
| 5 | 3-Thienyl | I | 78 | >98:2 |
| 6 | 4-CF₃-Ph | Cl | 75 | >98:2 |
Experimental Protocol
General Procedure for Intramolecular Cyclization: [9]
A solution of the N-substituted-3-halo-3-phenylpropan-1-amine (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base, typically a metal amide such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium hydride (KH) (1.1 equiv), is added portion-wise. The reaction mixture is stirred at low temperature for a specified period (e.g., 2-4 hours) and then allowed to warm slowly to room temperature. The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-arylazetidine.
Signaling Pathway/Experimental Workflow
Caption: Workflow for the diastereoselective intramolecular cyclization to form 2-arylazetidines.
Conclusion
The stereoselective synthesis of chiral 2-substituted azetidines is a dynamic and evolving field of research. The methodologies presented in this guide represent some of the most powerful and versatile tools available to synthetic chemists. By providing a combination of quantitative data, detailed experimental protocols, and mechanistic insights, this guide aims to empower researchers in the fields of drug discovery and development to confidently incorporate these valuable building blocks into their synthetic strategies. The continued development of novel and efficient methods for the synthesis of chiral azetidines will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(I)-catalyzed [3+1] cycloaddition of alkenyldiazoacetates and iminoiodinanes: easy access to substituted 2-azetines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data and Analysis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data for tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of experimental spectroscopic data in public-access databases and literature, this document focuses on predicted mass spectrometry data and outlines standard experimental protocols for the acquisition of NMR and IR spectra for azetidine derivatives.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₈N₂O₂[1]
-
Molecular Weight: 186.25 g/mol [2]
-
CAS Number: 939760-37-9
Spectroscopic Data
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the parent molecule. This information is crucial for confirming the molecular weight and elemental composition during analysis by techniques such as Electrospray Ionization (ESI) Mass Spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.14411 |
| [M+Na]⁺ | 209.12605 |
| [M+K]⁺ | 225.09999 |
| [M+NH₄]⁺ | 204.17065 |
| [M-H]⁻ | 185.12955 |
| [M+HCOO]⁻ | 231.13503 |
| [M+CH₃COO]⁻ | 245.15068 |
| Table 1: Predicted Collision Cross Section data for this compound. Data sourced from computational predictions.[1] |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR, IR, and MS data, applicable to azetidine-containing compounds. These protocols are based on established practices for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the analyte.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a glass wool plug or a syringe filter directly into a clean 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument Setup: The NMR spectrometer is tuned and locked using the deuterium signal from the solvent. The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
-
Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include:
-
Pulse Program: A standard single-pulse sequence.
-
Spectral Width: Typically ~16 ppm, centered around 6 ppm.
-
Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
-
Instrument Setup: The same sample prepared for ¹H NMR can be used.
-
Acquisition: A standard proton-decoupled ¹³C experiment is typically run.
-
Pulse Program: A pulse sequence with proton decoupling and Nuclear Overhauser Effect (NOE) enhancement.
-
Spectral Width: A wider spectral width of ~240 ppm is used.
-
Number of Scans: A larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: The data is processed similarly to the ¹H NMR spectrum, with the application of an exponential multiplication function to improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation and Analysis
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal. This is a common and convenient method that requires minimal sample preparation.
-
Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Characteristic absorption bands would be expected for the N-H (amine), C-H (alkane), C=O (carbamate), and C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound.
Sample Preparation and Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Infusion: The sample solution is directly infused into the ion source of the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, which can be analyzed in either positive or negative ion mode.
-
Data Acquisition: The mass analyzer is scanned over a relevant m/z range to detect the molecular ion and any characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a novel chemical entity.
This diagram outlines the logical progression from compound synthesis and purification to analysis by various spectroscopic techniques, culminating in the integration of all data for final structure confirmation.
References
Navigating the Azetidine Scaffold: A Technical Guide to tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the commercial availability, properties, and synthetic methodologies related to tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry.
The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it a valuable component for probing molecular interactions and enhancing pharmacokinetic properties. This guide focuses on this compound, a bifunctional building block featuring a Boc-protected ring nitrogen and a primary aminomethyl group at the 2-position.
Initial investigations into the commercial landscape reveal that the 2-substituted isomer, while available, is significantly less common than its regioisomer, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. This guide will address both isomers, providing clear differentiation to aid researchers in sourcing and application.
Commercial Availability and Suppliers
The requested compound, This compound , is available commercially, primarily in its chiral form or as a hydrochloride salt. The racemic base is less frequently listed. Researchers should note the specific form offered by suppliers to ensure it meets their synthetic needs.
In contrast, the 3-(aminomethyl) isomer is widely available from numerous chemical suppliers, indicating its more established role as a building block in discovery chemistry.
Key Isomers and Their Availability:
-
Requested Compound: this compound
-
Common Regioisomer: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both the 2-substituted and 3-substituted isomers, compiled from various supplier data sheets.
Table 1: Properties of this compound and Related Forms
| Property | (S)-tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate | 2-(N-Boc-aminomethyl)azetidine hydrochloride |
| CAS Number | 1007873-90-6[1] | 99724-21-7[2] |
| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₉ClN₂O₂ |
| Molecular Weight | 186.25 g/mol | 222.71 g/mol |
| Purity | ≥97%[1] | Not specified |
| Appearance | Oil[1] | Not specified |
| Storage Conditions | Refrigerator (2-8 °C)[1] | Not specified |
| Primary Supplier(s) | Sigma-Aldrich (Synthonix)[1] | J&K Scientific[2] |
Table 2: Properties of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
| Property | Value |
| CAS Number | 325775-44-8[3][4] |
| Molecular Formula | C₉H₁₈N₂O₂[3][4] |
| Molecular Weight | 186.25 g/mol [3][4] |
| Purity | ≥98% (GC)[3][5] |
| Appearance | Colorless to light yellow clear liquid[5] |
| Boiling Point | 260.6 ± 13.0 °C (Predicted) |
| Density | 1.0234 g/mL at 25 °C |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, protect from light[3][5] |
| Primary Supplier(s) | ChemScene, TCI Chemicals, Sigma-Aldrich, BLD Pharm[3][4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-azetidinone (Precursor for 3-substituted isomer)
This protocol outlines the synthesis of a key intermediate used for producing 3-substituted azetidines.
Reaction: N-Boc protection of 3,3-dimethoxy-azetidine followed by acidic hydrolysis.
Materials:
-
3,3-dimethoxy-azetidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate
-
Hexane
-
An appropriate acid (e.g., citric acid, HCl)[7]
Procedure:
-
Dissolve 3,3-dimethoxy-azetidine in dichloromethane and add triethylamine.
-
Cool the mixture and add di-tert-butyl dicarbonate dropwise, maintaining the temperature between 10-40°C.
-
Stir the reaction for 3-4 hours at the same temperature.
-
Quench the reaction by adding water. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield tert-butyl 3,3-dimethoxyazetidine-1-carboxylate.[7]
-
Hydrolyze the ketal by stirring with an aqueous acid (e.g., 10% citric acid) in a suitable solvent like ethyl acetate for 3-4 hours.[7]
-
Work up the reaction by separating the layers, washing, drying, and concentrating the organic phase.
-
Recrystallize the crude product from a solvent such as hexane to yield pure 1-tert-butoxycarbonyl-3-azetidinone.[7]
Protocol 2: Horner-Wadsworth-Emmons reaction for 3-substituted Azetidine Precursor
This procedure creates a C=C double bond on the 3-position, which can be further functionalized.
Reaction: Reaction of N-Boc-3-azetidinone with a phosphonate ylide.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)[8]
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate in THF under an inert atmosphere (e.g., H₂), slowly add potassium tert-butoxide solution at -5°C.[8]
-
Stir the mixture at -5°C for 3 hours to form the ylide.[8]
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF and continue stirring for another 2 hours at -5°C.[8]
-
Allow the reaction mixture to warm to room temperature and react for an additional 16 hours.[8]
-
Quench and perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the resulting product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, via chromatography. This intermediate's nitrile can be reduced to the desired aminomethyl group.
Logical Workflow and Signaling Pathways
The procurement and utilization of specialized chemical building blocks like this compound require a structured workflow to ensure quality and successful experimental outcomes.
Caption: Procurement and Quality Control Workflow for a Chemical Building Block.
This guide provides a foundational understanding of this compound and its more common isomer. For drug development professionals, the careful selection of such building blocks is a critical step in the design of novel therapeutics, and a thorough understanding of their properties and synthesis is paramount to project success.
References
- 1. (S)-2-Aminomethyl-1-Boc-azetidine | 1007873-90-6 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Azetidine Ring Strain in Modern Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidine ring, a four-membered saturated heterocycle, has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, imparts a unique combination of conformational rigidity and metabolic stability.[1] This distinct stereoelectronic profile offers a powerful tool for molecular design, enabling chemists to finely tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the strategic use of the azetidine motif in drug discovery, highlighting its impact on molecular properties, outlining key experimental protocols for its evaluation, and visualizing its role in relevant biological pathways.
The Physicochemical Impact of the Azetidine Ring
The introduction of an azetidine ring into a molecule can profoundly influence its drug-like properties. The strained nature of the four-membered ring leads to a puckered conformation, which can enhance binding affinity by pre-organizing substituents into a bioactive conformation, thus minimizing the entropic penalty upon binding to a biological target.[1][2]
Metabolic Stability
One of the most significant advantages of incorporating an azetidine moiety is the enhancement of metabolic stability.[3] The compact and rigid structure of the azetidine ring confers resistance to common metabolic pathways, particularly N-dealkylation, which is a frequent route of degradation for larger, more flexible amines like piperidines.[3] This can lead to a longer half-life and increased drug exposure in vivo.
Solubility and Lipophilicity
Azetidines can also favorably modulate a compound's solubility and lipophilicity. Compared to larger heterocyclic analogs, the introduction of an azetidine ring can often lead to a reduction in lipophilicity (LogP), a critical parameter for oral bioavailability and CNS penetration.[4] The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor, potentially improving aqueous solubility.
Comparative Physicochemical Properties
The choice between an azetidine and other saturated heterocycles like pyrrolidine and piperidine is a critical decision in molecular design. The following table summarizes key physicochemical properties for these rings, providing a basis for rational selection.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations |
| Ring Strain (kcal/mol) | ~25.4[5] | ~5.4[5] | Low | Higher strain in azetidine influences reactivity and conformation. |
| pKa | ~11.29[6] | ~11.27 | ~11.22[6] | Basicity is comparable, but the steric environment differs. |
| Typical LogP Contribution | Lower | Moderate | Higher | Azetidine generally imparts lower lipophilicity. |
| Metabolic Stability | High (resistant to N-dealkylation)[3] | Moderate | Lower (susceptible to N-dealkylation and ring oxidation)[3] | Azetidine offers a significant advantage in blocking common metabolic pathways. |
Azetidine as a Bioisostere
The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of medicinal chemistry. Azetidines serve as effective bioisosteres for a variety of common functionalities.
-
Replacement for Larger Saturated Heterocycles: Azetidines can replace larger rings like piperidine or pyrrolidine to alter molecular shape, reduce lipophilicity, and improve metabolic stability while maintaining or improving target engagement.[4]
-
Constrained Analogs of Amines and Amides: The rigid framework of the azetidine ring can be used to lock the conformation of a flexible acyclic amine or amide, which can lead to increased potency and selectivity.[1]
Case Studies: Azetidine-Containing Therapeutics
The successful application of azetidine in drug design is evident in several marketed drugs and clinical candidates.
| Drug Name | Therapeutic Area | Molecular Target(s) | Potency (IC₅₀) |
| Cobimetinib | Oncology | MEK1 | 4.2 nM[1] |
| Tofacitinib | Inflammation/Autoimmune | JAK1, JAK2, JAK3 | 112 nM, 20 nM, 1 nM[1] |
| Azelnidipine | Cardiovascular | L-type & T-type Ca²⁺ Channels | Potent Blocker[1] |
Experimental Protocols
The evaluation of azetidine-containing compounds relies on a suite of standardized in vitro assays. Detailed methodologies for three key experiments are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Test compound stock solution (e.g., in DMSO)
-
Control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and control compounds in phosphate buffer.
-
Prepare the incubation mixture by combining liver microsomes, MgCl₂, and phosphate buffer in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[7]
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs.[5]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
Control compounds (e.g., a high permeability and a low permeability compound)
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a confluent monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber. This helps to identify the involvement of efflux transporters.
-
At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, measure the concentration of the test compound in all samples by LC-MS/MS.
-
Assess the integrity of the cell monolayer by measuring the transport of a low permeability marker like Lucifer yellow.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
IC₅₀ Determination for Enzyme Inhibitors
This experiment determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test inhibitor stock solution
-
Microplate reader (e.g., for absorbance, fluorescence, or luminescence detection)
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the enzyme and the various concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor at the inflection point of the curve.[1]
Visualizing the Role of Azetidine-Containing Drugs in Signaling Pathways
To understand the mechanism of action of azetidine-containing drugs, it is crucial to visualize the signaling pathways they modulate.
Drug Discovery Workflow
The development of azetidine-containing drugs follows a structured workflow common in medicinal chemistry.
A generalized workflow for drug discovery and development.
RAS/RAF/MEK/ERK Pathway (Target of Cobimetinib)
Cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.
Inhibition of the RAS/RAF/MEK/ERK pathway by Cobimetinib.
JAK-STAT Pathway (Target of Tofacitinib)
Tofacitinib is an inhibitor of Janus kinases (JAKs), which play a critical role in the signaling of numerous cytokines involved in inflammatory and autoimmune diseases.[1]
References
- 1. courses.edx.org [courses.edx.org]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
The Ascendance of Azetidines: A Technical Guide to Four-Membered Ring Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a privileged structural motif.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can favorably impact the potency, selectivity, and pharmacokinetic profile of drug candidates.[2] This in-depth technical guide provides a comprehensive overview of azetidine-containing building blocks, covering their synthesis, physicochemical properties, and strategic applications in drug discovery.
Physicochemical Properties: A Comparative Analysis
The compact and strained nature of the azetidine ring imparts distinct physicochemical properties compared to its more common five- and six-membered counterparts, pyrrolidine and piperidine. These differences can be strategically exploited to fine-tune the drug-like characteristics of a molecule.
Table 1: Comparative Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations in Drug Design |
| pKa | ~11.29[3] | ~11.27 | ~11.22[3] | The slightly higher basicity of azetidine can influence its binding interactions and solubility at physiological pH. |
| Calculated logP | -0.1[2] | 0.46 | 0.84 | Azetidine's lower lipophilicity can contribute to improved aqueous solubility and a more favorable ADME profile.[1] |
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 | The smaller size of the azetidine scaffold is advantageous in fragment-based drug design and for maintaining a low molecular weight. |
| Ring Conformation | Planar/Slightly Puckered | Envelope/Twist | Chair | The rigid and more planar nature of azetidine can reduce the entropic penalty upon binding to a target, potentially increasing affinity. |
The Azetidine Moiety as a Bioisostere
Azetidines serve as versatile bioisosteres for a range of functional groups, offering a powerful tool for lead optimization.[1] Their unique structural and electronic features allow them to mimic other functionalities while modulating key molecular properties.
-
Replacement for Gem-Dimethyl Groups: The 3,3-disubstituted azetidine motif can act as a bioisostere for a gem-dimethyl group, imparting a similar steric footprint while introducing a nitrogen atom for potential hydrogen bonding or as a vector for further functionalization.
-
Tertiary Amine Surrogates: Azetidines can replace larger, more flexible tertiary amines like those found in piperidine or pyrrolidine rings. This substitution often leads to improved metabolic stability by blocking common sites of N-dealkylation.
-
Carbonyl Group Bioisosteres: In certain contexts, the azetidine ring can mimic the spatial orientation of a carbonyl group, providing a non-classical bioisosteric replacement.
The strategic incorporation of an azetidine ring can significantly enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 2: Impact of Azetidine Incorporation on ADME Properties
| ADME Parameter | Impact of Azetidine | Rationale |
| Metabolic Stability | Generally Increased | The strained ring is less susceptible to metabolism by cytochrome P450 enzymes, particularly N-dealkylation.[4] |
| Aqueous Solubility | Often Improved | The lower lipophilicity and the presence of a hydrogen bond acceptor contribute to enhanced solubility.[1] |
| Permeability | Variable | Can be modulated by the substituents on the azetidine ring. The inherent polarity may reduce passive diffusion, but this can be balanced by other molecular features. |
| Lipophilicity (logP/logD) | Typically Reduced | The introduction of a polar nitrogen atom in a small ring generally lowers the lipophilicity of the molecule.[1] |
Case Studies: Azetidine-Containing Drugs
The therapeutic potential of azetidine-containing building blocks is exemplified by several marketed drugs and clinical candidates.
Table 3: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs
| Drug | Therapeutic Area | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Metabolism |
| Azelnidipine [2][5] | Antihypertensive | 1.66–23.06 | 2.6–4.0 | 16.0–28.0 | Not explicitly stated, but undergoes significant first-pass metabolism | Primarily hepatic via CYP3A4[2] |
| Cobimetinib [6][7] | Oncology | Dose-dependent | ~1-3 | ~46 | 46 | Extensively metabolized in the liver[6] |
Table 4: Pharmacokinetic Parameters of an Azetidine-Containing Clinical Candidate
| Drug Candidate | Therapeutic Area | Cmax | Tmax | t1/2 | Oral Bioavailability (%) | Metabolism |
| Ziritaxestat [8][9] | Idiopathic Pulmonary Fibrosis | Not specified | Median (range) | Not specified | 54 | Primarily excreted in feces (77%)[8][9] |
Key Synthetic Methodologies
The construction of the azetidine ring has historically been challenging due to its inherent ring strain. However, several robust synthetic methods have been developed to access a wide array of functionalized azetidine building blocks.
Intramolecular Cyclization of γ-Haloamines or Activated γ-Amino Alcohols
This is a classical and widely employed strategy for azetidine synthesis. The reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group at the γ-position.
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Experimental Protocol: Synthesis of a 3,3-Disubstituted Azetidine via Intramolecular Cyclization [10]
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the starting γ-amino alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 equivalents) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
At 0 °C, add a base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.
-
Allow the reaction mixture to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine derivative.
-
Palladium-Catalyzed Intramolecular C-H Amination
This modern approach enables the formation of the azetidine ring through the activation of a C(sp³)-H bond at the γ-position of an amine substrate, often facilitated by a directing group.
Caption: Workflow for Pd-catalyzed intramolecular C-H amination.
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular C(sp³)-H Amination [11][12]
-
To a reaction vial, add the N-protected amine substrate (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), an oxidant (e.g., phenyliodine diacetate, PhI(OAc)₂, 1.2-2.5 equivalents), and a base (e.g., lithium carbonate, Li₂CO₃, 2.0 equivalents).
-
Add a suitable solvent, such as toluene or 1,2-dichloroethane (DCE).
-
Seal the vial and heat the reaction mixture at a temperature ranging from 60 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)
The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring. Recent advances have enabled this reaction to proceed under visible light irradiation using a photocatalyst.
Caption: Logical relationship in a visible-light-mediated aza Paternò–Büchi reaction.
Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò–Büchi Reaction
-
In a reaction tube, dissolve the substrate containing both the imine (or oxime) and alkene moieties (1.0 equivalent) and a visible-light photocatalyst (e.g., an iridium complex, 0.5-2.5 mol%) in a suitable solvent (e.g., tetrahydrofuran or acetonitrile).
-
Seal the tube with a rubber septum and degas the solution by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Place the reaction vessel in front of a visible light source (e.g., a 40W blue LED lamp).
-
Irradiate the mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography on silica gel to obtain the pure azetidine derivative.
Conclusion
Azetidine-containing building blocks represent a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Their unique physicochemical properties, ability to serve as versatile bioisosteres, and demonstrated success in clinical candidates underscore their importance in modern drug discovery. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the utility of this remarkable four-membered heterocycle in the design and synthesis of the next generation of therapeutic agents. By understanding the fundamental principles outlined in this guide, researchers can strategically leverage the azetidine scaffold to address key challenges in drug design and optimization, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions [ideas.repec.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
The Azetidine Motif in Natural Products: A Technical Guide for Researchers
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a fascinating and increasingly important structural motif in the realm of natural products and medicinal chemistry. Characterized by its high ring-strain energy, molecular rigidity, and satisfactory stability, the azetidine core presents both synthetic challenges and unique opportunities for biological activity.[1][2] This technical guide provides an in-depth overview of natural products containing the azetidine motif, their biosynthesis, pharmacological activities, and the experimental methodologies employed in their study, tailored for researchers, scientists, and drug development professionals.
Naturally Occurring Azetidine-Containing Compounds
The azetidine moiety is found in a variety of natural products from diverse sources, including plants, bacteria, and marine organisms. These compounds exhibit a wide range of biological activities. A summary of prominent examples is presented below.
| Natural Product | Natural Source | Key Biological Activities |
| Azetidine-2-carboxylic acid (AZE) | Plants (e.g., lily-of-the-valley), Bacteria | Toxic proline mimic, antibacterial, anti-inflammatory.[2][3] |
| Mugineic Acids | Graminaceous plants (e.g., barley, wheat) | Iron-chelating agents (phytosiderophores).[3] |
| Penaresidins | Marine sponge (Penares sp.) | Cytotoxic, antifungal.[3] |
| Azetidomonamides | Bacterium (Pseudomonas aeruginosa) | Part of quorum-sensing regulated pathways.[2][4] |
| Vioprolides & Bonnevillamides | Cyanobacteria | Antibacterial, anti-inflammatory.[2] |
Biosynthesis of the Azetidine Ring
The biosynthetic pathways for many complex azetidine-containing natural products remain largely unelucidated.[1] However, the formation of the fundamental building block, azetidine-2-carboxylic acid (AZE), is well-characterized. The biosynthesis of AZE involves a remarkable enzymatic transformation of S-adenosyl-L-methionine (SAM).
The key step is an intramolecular nucleophilic cyclization of SAM, catalyzed by AZE synthases.[5][6] In this reaction, the amino group of the methionine moiety attacks the γ-carbon, leading to the formation of the strained four-membered ring and the concomitant cleavage of the bond to the methylthioadenosine group.
Caption: Biosynthetic pathway of Azetidine-2-carboxylic acid (AZE) from S-adenosyl-L-methionine (SAM).
Pharmacological Activities
Compounds featuring the azetidine motif display a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[7] The rigid nature of the four-membered ring can impart favorable conformational constraints on a molecule, enhancing its binding to biological targets. Activities documented in the literature include anticancer, antibacterial, antimicrobial, anti-inflammatory, and antiviral effects.[7][8]
| Compound Class/Example | Activity | Target/Mechanism (if known) | IC50 / Potency |
| Azetidine-based Quinolones | Antibacterial (MRSA) | DNA gyrase/topoisomerase IV | Superior to some fluoroquinolones.[9] |
| Azetidine-ureas (VER-24052) | Analgesic | Fatty acid amide hydrolase (FAAH) inhibitor | IC50 = 78 nM (rat FAAH).[10] |
| Azetidine Carbamates | Anti-inflammatory | Covalent inhibitor of monoacylglycerol lipase (MAGL) | Potent inhibition.[10] |
| Penaresidins | Anticancer | Cytotoxicity | - |
Experimental Protocols
The study of natural products containing the azetidine motif involves a multidisciplinary approach, from isolation and structure elucidation to biological evaluation.
Isolation and Purification Workflow
The initial step in studying a new natural product is its isolation from the source organism. A generalized workflow is depicted below.
Caption: Generalized workflow for the isolation and purification of a natural product.
Methodology for Key Experiments:
-
Extraction:
-
The biomass (e.g., dried and powdered plant material, bacterial cell pellet) is subjected to solvent extraction, often sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
The resulting crude extracts are concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The biologically active crude extract is fractionated using column chromatography (e.g., silica gel, Sephadex LH-20).
-
Fractions are collected and tested for biological activity to identify the active fractions.
-
Further purification of the active fraction is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water/acetonitrile).
-
-
Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to determine the connectivity of atoms and the stereochemistry of the molecule, confirming the presence and substitution pattern of the azetidine ring.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the anticancer potential of a newly isolated compound.
-
Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The isolated compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Natural products containing the azetidine motif represent a structurally unique and biologically significant class of compounds. Their rigid framework and diverse functionalities make them valuable leads in drug discovery. While the biosynthesis of the parent azetidine-2-carboxylic acid is understood, the pathways to more complex derivatives are a fertile ground for future research.[1] Continued exploration of natural sources, coupled with advances in synthetic chemistry and biosynthetic engineering, will undoubtedly uncover new azetidine-containing molecules with potent and selective pharmacological activities, paving the way for the development of novel therapeutics.
References
- 1. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Experimental protocol for Boc protection of 2-(aminomethyl)azetidine
Application Note: Boc Protection of 2-(Aminomethyl)azetidine
Introduction
2-(Aminomethyl)azetidine is a valuable building block in medicinal chemistry and drug development due to its constrained cyclic structure. The protection of the primary amine group is a crucial step in multi-step syntheses to ensure selective reactions at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.[1][2] This document provides a detailed experimental protocol for the Boc protection of the primary amine in 2-(aminomethyl)azetidine to yield tert-butyl (azetidin-2-ylmethyl)carbamate.
Reaction Scheme
The reaction involves the nucleophilic attack of the primary amine of 2-(aminomethyl)azetidine on di-tert-butyl dicarbonate (Boc anhydride), typically in the presence of a base. The base neutralizes the acidic byproduct, driving the reaction to completion.
-
Reactants: 2-(aminomethyl)azetidine, Di-tert-butyl dicarbonate (Boc₂O)
-
Product: tert-Butyl (azetidin-2-ylmethyl)carbamate
-
Byproducts: tert-Butanol, Carbon dioxide
Experimental Protocol
This protocol outlines the synthesis of tert-butyl (azetidin-2-ylmethyl)carbamate.
Materials and Equipment
-
2-(aminomethyl)azetidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)azetidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial solvent).
-
Washing: Combine the organic layers and wash successively with water and brine.[3][4]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.[4]
Data Presentation
The following table summarizes the quantitative data for the experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2-(aminomethyl)azetidine | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate | 1.1 eq | Protecting agent[4] |
| Triethylamine | 1.2 eq | Base |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 16 hours | Monitored by TLC[3] |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane (DCM) | |
| Washing Solutions | Sat. aq. NaHCO₃, Water, Brine | |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | |
| Product | ||
| tert-Butyl (azetidin-2-ylmethyl)carbamate | ||
| Typical Yield | 85-95% | Based on similar high-yielding Boc protection reactions.[3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Boc protection of 2-(aminomethyl)azetidine.
Caption: Workflow for Boc protection of 2-(aminomethyl)azetidine.
References
Application Notes & Protocols: Incorporation of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidine-containing amino acids are proline analogs that introduce conformational constraints into peptide backbones, making them valuable tools in peptidomimetic design and drug discovery.[1][2] The incorporation of these strained heterocyclic systems can significantly influence peptide secondary structure, receptor binding affinity, and proteolytic stability.[3][4] This document provides detailed protocols for the incorporation of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate , a unique diamine building block, into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
This building block is particularly suited for the Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) orthogonal protection strategy. The primary amine of the 2-(aminomethyl) group serves as the nucleophile for coupling onto the growing peptide chain, while the azetidine ring nitrogen is protected by an acid-labile tert-Butoxycarbonyl (Boc) group. This Boc group is stable during the piperidine-mediated Fmoc deprotection steps but is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage and global deprotection.[5]
Properties of the Building Block
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₈N₂O₂
-
Molecular Weight: 186.25 g/mol
-
Structure:
-
Azetidine ring with a Boc-protected nitrogen at position 1.
-
A primary aminomethyl (-CH₂-NH₂) group at position 2.
-
-
Application: Introduces a constrained, non-natural amino acid mimic into a peptide chain via Fmoc-SPPS.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.[5][7][8] The procedure outlines the coupling of this compound to a resin-bound peptide chain.
Materials and Reagents
-
Fmoc-protected amino acid pre-loaded resin (e.g., Wang, Rink Amide)
-
This compound
-
Coupling Reagents: HATU, HBTU, or HCTU; DIC/Oxyma Pure
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Monitoring Reagents: Ninhydrin (Kaiser) test kit
Step-by-Step Coupling Protocol
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the last coupled amino acid has just been removed.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.
-
Confirm the presence of a free primary amine using a positive Kaiser test (a deep blue bead color).[9]
-
-
Building Block Activation and Coupling:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.
-
In a separate vessel, prepare the activation solution. For HATU/HBTU coupling, dissolve the coupling agent (e.g., HATU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activation solution to the azetidine building block solution and pre-activate for 1-2 minutes.
-
Add the pre-activated mixture to the reaction vessel containing the deprotected peptide-resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential for steric hindrance from the azetidine ring.
-
Monitor the reaction for completion using a negative Kaiser test (beads remain colorless or yellowish). If the test is positive, allow the reaction to proceed for an additional 1-2 hours or consider a double coupling.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (2 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling.
-
Final Cleavage and Global Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on the azetidine ring, are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether (approximately 30-50 mL).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table summarizes typical parameters for the successful incorporation of the azetidine building block.
| Parameter | Reagent / Condition | Typical Value / Observation |
| Building Block Equiv. | This compound | 3.0 - 5.0 eq. |
| Coupling Reagent Equiv. | HATU / HBTU / HCTU | 2.9 - 4.9 eq. |
| Base Equiv. | DIEA | 6.0 - 10.0 eq. |
| Solvent | DMF | N/A |
| Coupling Time | Room Temperature Agitation | 2 - 4 hours |
| Reaction Monitoring | Kaiser (Ninhydrin) Test | Negative result (clear/yellow beads) indicates >99% completion. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes |
| Final Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | 2 - 3 hours at room temperature |
Visualizations
Workflow Diagram
Caption: Workflow for incorporating the azetidine building block in Fmoc-SPPS.
Structural Incorporation Diagram
Caption: Structural transformation of the azetidine building block during SPPS.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. peptide.com [peptide.com]
- 6. chemscene.com [chemscene.com]
- 7. peptide.com [peptide.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Application of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate as a PROTAC Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
This document provides detailed application notes and protocols for the use of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate, a rigid linker building block, in the synthesis and evaluation of PROTACs. While the initial request specified the 2-substituted isomer, a comprehensive search of available scientific literature and chemical supplier databases did not yield specific examples or protocols for its use. In contrast, the 3-substituted isomer is a commercially available and documented component of PROTAC linkers. The principles and methodologies outlined herein for the 3-substituted azetidine linker are broadly applicable to the design and synthesis of PROTACs incorporating small, rigid cyclic linkers.
The rigid nature of the azetidine ring can offer advantages in PROTAC design by reducing the conformational flexibility of the linker, which can lead to a more favorable orientation for ternary complex formation and potentially improve degradation efficiency and selectivity.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.
Application Note: Amide Coupling Reactions of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The azetidine ring is a valuable saturated heterocycle in medicinal chemistry, often used as a bioisosteric replacement for other cyclic and acyclic moieties to improve physicochemical properties such as solubility, metabolic stability, and ligand-receptor binding geometry. tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is a key building block that features a Boc-protected azetidine ring and a primary amine handle. This structure allows for the straightforward introduction of the azetidine motif into target molecules via amide bond formation. This document provides detailed protocols and representative data for the coupling of this amine with various carboxylic acids using standard, high-efficiency coupling reagents.
General Reaction Scheme
The fundamental reaction involves the formation of an amide bond between the primary amine of this compound and a generic carboxylic acid (R-COOH). This transformation is typically mediated by a coupling agent and often requires a non-nucleophilic base to facilitate the reaction.
Figure 1: General scheme for the amide coupling of this compound with a carboxylic acid.
Common Coupling Methodologies
Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical research. The most common methods rely on the in-situ activation of the carboxylic acid.
-
Onium Salt Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to rapid reactions with minimal side products.[1] HATU activates the carboxylic acid to form a reactive OAt-active ester, which is less prone to racemization and reacts quickly with the amine.[1] These reactions are typically run in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Carbodiimide Reagents (e.g., EDC): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used. EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be susceptible to racemization and rearrangement. To improve efficiency and suppress side reactions, an additive such as HOBt (1-Hydroxybenzotriazole) is commonly included.[1] The HOBt traps the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[1]
Representative Application Data
The following table summarizes typical conditions for two robust and widely used protocols for the coupling of this compound with a generic carboxylic acid. Yields for these standard reactions are consistently reported as good to excellent, contingent on the specific nature of the carboxylic acid substrate and purification efficiency.
| Protocol | Coupling Reagent (Equiv.) | Additive (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | HATU (1.1) | None | DIPEA (2.0) | DMF / DCM | 0 to 25 | 1 - 4 | 80 - 95% |
| 2 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF / DCM | 0 to 25 | 4 - 16 | 75 - 90% |
Detailed Experimental Protocols
Materials and General Procedures:
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous solvents (DMF, DCM) are recommended for best results.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a wide range of carboxylic acids, including those that are sterically hindered.
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M).
-
Activation: Add HATU (1.1 equiv.) to the solution. Stir for 1-2 minutes.
-
Base Addition: Add DIPEA (2.0 equiv.) to the mixture and stir for another 5 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.05 equiv.) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor for the consumption of the starting materials via TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and reliable method, particularly effective for standard amide bond formations.
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.05 equiv.).
-
Dissolution: Dissolve the components in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M). Cool the flask to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC·HCl (1.2 equiv.) to the stirred solution in one portion.
-
Base Addition: Add DIPEA (2.0 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The resulting crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
Visualized Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of amide products derived from this compound.
Caption: General workflow for amide coupling and purification.
References
Application Notes and Protocols: Incorporation of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate into Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of the saturated heterocyclic building block, tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, and its derivatives, into the design and synthesis of small molecule inhibitors. The unique conformational constraints and physicochemical properties of the azetidine ring make it a valuable scaffold in medicinal chemistry for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates. This document details its application in the development of Signal Transducer and activator of Transcription 3 (STAT3) inhibitors, along with relevant experimental protocols and signaling pathway diagrams.
Introduction
The azetidine motif has garnered significant interest in drug discovery as a bioisosteric replacement for less rigid or less stable functionalities. Its strained four-membered ring imparts a degree of conformational rigidity, which can pre-organize substituents for optimal interaction with their biological targets, potentially leading to increased binding affinity and selectivity. The this compound scaffold, in particular, offers a versatile platform for derivatization, with the primary amine providing a handle for coupling to various inhibitor cores, while the Boc-protected nitrogen allows for further synthetic manipulations.
Application in STAT3 Inhibitor Development
A notable application of the azetidine scaffold is in the development of small molecule inhibitors targeting STAT3, a key transcription factor implicated in cancer cell proliferation, survival, and metastasis. Aberrant STAT3 activation is a hallmark of many human cancers, making it an attractive therapeutic target. Researchers have successfully optimized proline-based STAT3 inhibitors by replacing the proline core with an (R)-azetidine-2-carboxamide moiety, leading to compounds with sub-micromolar inhibitory potencies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative azetidine-containing STAT3 inhibitors.
Table 1: In Vitro STAT3 DNA-Binding Inhibition
| Compound ID | Modification | STAT3 EMSA IC₅₀ (µM) |
| 5a | (R)-azetidine-2-carboxamide analog | 0.52[1] |
| 5o | (R)-azetidine-2-carboxamide analog | 0.38[1] |
| 8i | (R)-azetidine-2-carboxamide analog | 0.34[1] |
| Lead (BP-1-102) | Proline-based lead compound | 6.8[1][2] |
Table 2: Cellular Activity and Binding Affinity of Optimized Azetidine-Based STAT3 Inhibitors
| Compound ID | MDA-MB-231 Cell Viability EC₅₀ (µM) | STAT3 Binding Affinity K_D_ (nM) |
| 7e | 1.9 | Not Determined |
| 7f | 1.2 | Not Determined |
| 7g | 0.9 | 880[1] |
| 9k | 1.1 | 960[1] |
Experimental Protocols
Protocol 1: Amide Coupling of a Carboxylic Acid with this compound
This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid-containing inhibitor scaffold and this compound using a standard peptide coupling reagent such as HATU.
Materials:
-
Carboxylic acid scaffold (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This protocol is for assessing the ability of azetidine-containing compounds to inhibit the DNA-binding activity of STAT3.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)
-
³²P-labeled high-affinity sis-inducible element (hSIE) probe
-
Azetidine-containing inhibitor compounds
-
Binding buffer (e.g., 12% glycerol, 12 mM HEPES pH 7.9, 1 mM EDTA, 1 mM DTT, 25 mM KCl, 5 mM MgCl₂)
-
Poly[d(I-C)]
-
Native polyacrylamide gel (5%)
-
TBE buffer
-
Loading dye (6x, without SDS)
-
Phosphor imager or X-ray film
Procedure:
-
Prepare nuclear extracts from cells expressing activated STAT3.
-
In a microcentrifuge tube, pre-incubate the nuclear extract (containing equal total protein amounts for each reaction) with increasing concentrations of the azetidine inhibitor for 30 minutes at room temperature.
-
Add the ³²P-labeled hSIE probe and poly[d(I-C)] (as a non-specific competitor) to the reaction mixture.
-
Incubate the binding reaction at room temperature for 15-20 minutes.
-
Add loading dye to each sample.
-
Load the samples onto a pre-run 5% native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 4°C until the dye front is near the bottom of the gel.
-
Dry the gel for at least 45 minutes at 80°C.
-
Expose the dried gel to a phosphor imager screen or X-ray film.
-
Quantify the bands corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[1]
Protocol 3: Cell Viability Assay
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of azetidine-containing inhibitors on cancer cell viability.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
Azetidine-containing inhibitor compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of the azetidine-containing inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the EC₅₀ value.
Visualizations
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/STAT signaling pathway is a critical regulator of cytokine and growth factor-mediated cellular responses. Its aberrant activation is a key driver in many cancers. Small molecule inhibitors targeting components of this pathway, such as STAT3, are of significant therapeutic interest.
References
Application Notes & Protocols: The Role of Azetidine Derivatives in the Synthesis of JAK Inhibitors such as Baricitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Janus kinase (JAK) inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune response by interfering with the JAK-STAT signaling pathway.[1] This pathway is a critical hub for cytokine signaling, which, when dysregulated, contributes to a variety of inflammatory and autoimmune diseases.[2] Baricitinib is an oral, selective, and reversible inhibitor of JAK1 and JAK2, approved for the treatment of conditions like rheumatoid arthritis.[1][3][4] A key structural feature of Baricitinib is the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety.[3][4] The rigid, four-membered azetidine ring serves as a crucial scaffold, properly orienting the functional groups for optimal binding to the kinase domain. This document provides an overview of the JAK-STAT pathway, the synthetic role of azetidine derivatives, and detailed protocols for the preparation of key intermediates in the synthesis of Baricitinib.
The JAK-STAT Signaling Pathway and Baricitinib's Mechanism of Action
The JAK-STAT pathway is the intracellular signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][5] The process is initiated when a cytokine binds to its cell surface receptor, leading to the activation of associated JAKs.[5][6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of target genes, including those for pro-inflammatory cytokines like IL-6, IL-12, and IL-23.[1][7]
Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2, thereby blocking the phosphorylation and activation of STATs.[1][6] This interruption of the signaling cascade leads to a reduction in the production of inflammatory mediators, thus dampening the overactive immune response characteristic of autoimmune diseases.[6][8]
Caption: Baricitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream gene transcription.
Synthetic Strategy: Role of the Azetidine Intermediate
The synthesis of Baricitinib relies on the preparation of a key azetidine-containing intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile .[9][10] This intermediate is constructed from simpler precursors and then coupled with the pyrazole-pyrrolo[2,3-d]pyrimidine core of the final molecule. The azetidine ring is typically introduced using a precursor like tert-butyl 3-oxoazetidine-1-carboxylate.
The overall workflow involves several key transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: To install the cyanomethylene group onto the azetidine ring.
-
Deprotection: Removal of the N-Boc protecting group to free the secondary amine.
-
Sulfonylation: Introduction of the ethylsulfonyl group onto the azetidine nitrogen.
-
Michael Addition & Suzuki Coupling: Coupling of the azetidine intermediate with the heterocyclic core to form Baricitinib.
Caption: Synthesis of Baricitinib via key azetidine intermediate formation and subsequent coupling.
Experimental Protocols & Data
The following protocols are adapted from published, efficient syntheses of key Baricitinib intermediates.[3][4][9][10]
Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)
This step utilizes a Horner-Wadsworth-Emmons reaction to form the exocyclic double bond.
-
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate (V-5)
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide (KOtBu) solution in THF (1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium chloride (NaCl) solution, aqueous (12.5%)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF, slowly add 1 M KOtBu in THF (1.1 eq) under a hydrogen or nitrogen atmosphere while maintaining the temperature at -5 °C.
-
Stir the resulting mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF.
-
Continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 12.5% aqueous NaCl solution.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
-
Protocol 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7)
This two-step, one-pot procedure involves N-Boc deprotection followed by sulfonylation.
-
Materials:
-
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)
-
Hydrochloric acid (HCl), 3 M
-
Acetonitrile (CH₃CN)
-
Diisopropylethylamine (DIPEA)
-
Ethanesulfonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Heptane
-
-
Procedure:
-
Deprotection: Dissolve the starting material V-6 (1.0 eq) in CH₃CN. Add 3 M HCl and stir at room temperature for 16 hours.
-
Concentrate the mixture under vacuum. Redissolve the residue in CH₃CN and cool to 5 °C, stirring for 2 hours to precipitate the hydrochloride salt.
-
Filter the solid and redissolve it in fresh CH₃CN.
-
Sulfonylation: Cool the solution to below 15 °C and add DIPEA (2.5-3.0 eq) followed by ethanesulfonyl chloride (1.2-1.3 eq).
-
Allow the reaction to stir at 20 °C for 12 hours.
-
Upon completion, concentrate the mixture under vacuum. Dissolve the residue in CH₂Cl₂, wash with 12.5% aqueous NaCl, and concentrate again to yield the crude product.
-
Recrystallization: Dissolve the crude product in EtOAc at 50 °C. Add n-Heptane and cool to 30 °C to induce crystallization, affording the purified product V-7.
-
Quantitative Data Summary
The efficiency of the synthetic steps is critical for industrial-scale production. The following table summarizes representative yields for the key transformations.
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | Horner-Wadsworth-Emmons | tert-butyl 3-oxoazetidine-1-carboxylate | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 91% | [4] |
| 2 | Deprotection & Sulfonylation | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | ~85-90% (over two steps) | [3] |
| 3 | Michael Addition & Suzuki Coupling | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | Baricitinib | 49% (overall yield for a 4-step synthesis) | [10][11] |
Inhibitory Activity of Baricitinib:
| Kinase | IC₅₀ (nM) | Reference |
| JAK1 | 5.9 | |
| JAK2 | 5.7 | |
| JAK3 | >400 (reported as >100-fold selective over JAK3) | |
| Tyk2 | 53 |
The azetidine scaffold is a privileged structure in modern medicinal chemistry, and its incorporation into Baricitinib is essential for the drug's potent and selective inhibition of JAK1 and JAK2. The synthetic routes described highlight efficient and scalable methods for producing the key 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate. Understanding these protocols and the underlying mechanism of action provides a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is a crucial building block in pharmaceutical development, finding application in the synthesis of a variety of therapeutic agents. Its constrained four-membered ring and the presence of a primary amine offer unique conformational rigidity and a key vector for molecular elaboration. This document provides detailed protocols for a scalable synthetic route to this important intermediate, starting from the commercially available N-Boc-azetidine-2-carboxylic acid. The described multi-step synthesis is robust and amenable to large-scale production.
Synthetic Pathway Overview
The scalable synthesis of this compound is achieved through a three-step process commencing with the reduction of N-Boc-azetidine-2-carboxylic acid to the corresponding alcohol. The hydroxyl group is then activated by conversion to a tosylate, facilitating a nucleophilic substitution with sodium azide. Finally, reduction of the azido intermediate yields the target primary amine.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Boc-azetidine-2-carboxylic acid | Borane-methyl sulfide complex | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | ~95%[1] |
| 2 | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | p-Toluenesulfonyl chloride, Pyridine | tert-Butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate | >90% |
| 3a | tert-Butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate | Sodium azide | tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate | High |
| 3b | tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate | Hydrogen, Palladium on carbon | This compound | High |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
This protocol describes the reduction of the carboxylic acid to a primary alcohol.
Materials:
-
N-Boc-azetidine-2-carboxylic acid
-
Borane-methyl sulfide complex (10 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous THF (12 mL) in a round-bottom flask, slowly add borane-methyl sulfide complex (10 M, 3 mL) dropwise at 0 °C under an inert atmosphere.[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.[1]
-
Upon completion of the reaction, quench by the slow addition of methanol (10 mL).[1]
-
Dilute the reaction mixture with dichloromethane (100 mL).[1]
-
Wash the organic phase with water (3 x 40 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil.[1]
Step 2: Synthesis of tert-Butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate
This protocol details the activation of the primary alcohol by tosylation.
Materials:
-
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C in a round-bottom flask.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction with the addition of cold water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 3: Synthesis of this compound
This two-part protocol describes the conversion of the tosylate to the azide, followed by reduction to the primary amine.
Part A: Synthesis of tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate
Materials:
-
tert-Butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.
-
Stir the reaction at this temperature for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.
Part B: Synthesis of this compound
Materials:
-
tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the crude tert-butyl 2-(azidomethyl)azetidine-1-carboxylate in methanol or ethanol.
-
Carefully add 10 wt. % palladium on carbon (5-10 mol % of Pd).
-
Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression and dependencies of the key transformations in the synthesis.
Caption: Logical flow of the synthetic transformations.
References
Troubleshooting & Optimization
Preventing ring-opening of azetidines during synthetic transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired ring-opening of azetidines during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of azetidine ring-opening?
A1: The high ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to cleavage under various conditions.[1] The most common causes for ring-opening are:
-
Acidic Conditions: Strong acids can protonate the azetidine nitrogen, forming a reactive azetidinium ion that is readily attacked by nucleophiles.[1] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen.[2]
-
Lewis Acids: Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack.[3]
-
N-Activating Substituents: Electron-withdrawing groups on the nitrogen, such as tosyl (Ts), nosyl (Ns), or acyl groups, increase the ring's susceptibility to nucleophilic attack.[1]
-
Quaternization: Alkylation or acylation of the azetidine nitrogen can lead to the formation of a quaternary azetidinium salt, which is highly prone to ring-opening by nucleophiles.[3]
-
Elevated Temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for ring-opening reactions.
Q2: How does the N-substituent affect the stability of the azetidine ring?
A2: The N-substituent plays a crucial role in the stability of the azetidine ring. Electron-withdrawing groups, such as sulfonyl or acyl groups, decrease the electron density on the nitrogen atom, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups can increase the stability of the ring. The basicity of the azetidine nitrogen, which is influenced by the N-substituent, is a key factor in its stability under acidic conditions. A lower pKa of the azetidine nitrogen generally leads to enhanced stability in acidic media.[2]
Q3: My azetidine derivative is decomposing during silica gel column chromatography. What can I do to prevent this?
A3: Decomposition on silica gel is a common issue for acid-sensitive compounds like some azetidines.[4] Here are several strategies to mitigate this problem:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a basic solution, such as 1-2% triethylamine in the eluent, to neutralize acidic sites on the silica surface.[5]
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[6]
-
"Dry Loading": If your compound is sensitive, avoid dissolving it in a strong solvent for loading. Instead, adsorb the compound onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[7]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation quality.
-
2D TLC Test: To confirm if your compound is degrading on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will be indicated by spots appearing off the diagonal.[8]
Troubleshooting Guides
Problem 1: Azetidine ring-opening during N-alkylation or N-acylation.
-
Symptoms: Low yield of the desired N-functionalized azetidine, with the formation of ring-opened byproducts (e.g., 3-halo-1-aminopropanes).[3]
-
Potential Cause: Quaternization of the azetidine nitrogen by the alkylating or acylating agent, followed by nucleophilic attack of the counter-ion (e.g., halide) on a ring carbon. The rate of ring cleavage is often determined by the rate of quaternization.[3]
-
Solutions:
-
Control Reaction Time: For N-alkylation of NH-azetidines, keep reaction times as short as possible to favor the desired product over the ring-opened byproduct.[3]
-
Choice of Reagents: Use less reactive alkylating or acylating agents if possible. For example, use an alkyl sulfonate instead of an alkyl iodide.
-
Protecting Group Strategy: If direct functionalization is problematic, consider using a protecting group that can be removed under mild conditions.
-
Problem 2: Azetidine ring cleavage under acidic deprotection conditions (e.g., Boc removal).
-
Symptoms: Low or no yield of the deprotected azetidine, with evidence of decomposition or oligomerization.
-
Potential Cause: The strongly acidic conditions required for the removal of some protecting groups (like Boc) can lead to protonation of the azetidine nitrogen and subsequent ring-opening.[2]
-
Solutions:
-
Milder Deprotection Conditions: Explore milder conditions for Boc removal. For example, using oxalyl chloride in methanol can deprotect N-Boc groups at room temperature.[9][10] A deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid has also been reported for efficient N-Boc deprotection under mild conditions.[11]
-
Orthogonal Protecting Groups: Employ protecting groups that can be removed under non-acidic conditions. For example, a Cbz (benzyloxycarbonyl) group can be removed by hydrogenation, and a Botc (tert-butoxythiocarbonyl) group can be removed under mild acid or thermal conditions.[12][13]
-
Data Presentation
Table 1: Influence of N-Substituent on Azetidine Stability in Acidic Conditions (pH 1.8)
| N-Substituent | Half-life (T1/2) | Azetidine Nitrogen pKa (calculated) | Reference |
| 3-pyridyl | 3.8 h | -1.1 | [2] |
| 2-pyridyl | Stable (>24 h) | -4.1 | [2] |
| 4-pyridyl | Stable (>24 h) | -4.0 | [2] |
| Phenyl | < 10 min | 2.9 | [2] |
| 4-methoxyphenyl | 0.5 h | 3.4 | [2] |
| 4-cyanophenyl | < 10 min | 0.5 | [2] |
Table 2: Comparison of Protecting Groups for Azetidine Nitrogen
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) | Stable to nucleophiles and hydrogenation | Not orthogonal to acid-labile groups |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acids and bases | Orthogonal to acid- and base-labile groups |
| p-Toluenesulfonyl | Ts | Strong reducing agents (e.g., Na/NH₃, SmI₂), or harsh acidic/basic hydrolysis | Very stable | Removal conditions can be harsh and non-selective |
| tert-Butoxythiocarbonyl | Botc | Mild acid (e.g., TFA) or thermal (EtOH, reflux) | Less stable than Boc | Can be removed selectively in the presence of Boc |
Experimental Protocols
Protocol 1: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a procedure for the mild deprotection of N-Boc protected amines.[9]
-
Preparation: Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using neutralized silica gel if necessary).
Protocol 2: N-Cbz Deprotection by Hydrogenolysis
This protocol describes a standard procedure for the removal of a Cbz protecting group.[12]
-
Preparation: Dissolve the N-Cbz protected azetidine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol% by weight of palladium).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected azetidine. Further purification may be performed if necessary.
Visualizations
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Caption: Role of N-activating groups in azetidine ring-opening.
Caption: Troubleshooting workflow for azetidine decomposition during purification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Boc-Protected Aminomethyl Azetidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-protected aminomethyl azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of Boc-protected aminomethyl azetidine?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 1-Boc-3-azetidinone or the aminating agent, byproducts from the Boc-protection step, and residual catalysts or reagents. Depending on the synthetic route, side-products from ring-opening of the azetidine ring or over-alkylation are also possible.
Q2: My purified Boc-protected aminomethyl azetidine is an oil instead of a solid. How can I induce crystallization?
A2: "Oiling out" is a common issue. Here are several strategies to induce crystallization:
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the compound is insoluble, such as hexanes or diethyl ether. This can promote the formation of a solid.
-
Solvent System Adjustment: If attempting recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes), you may have too much of the "good" solvent. Try adding more of the "poor" (anti-solvent) until persistent cloudiness is observed, then gently heat to redissolve and cool slowly.
-
Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.
Q3: I am observing significant peak tailing during silica gel chromatography of my Boc-protected aminomethyl azetidine. What can I do to improve the peak shape?
A3: Peak tailing of basic compounds like aminomethyl azetidine on acidic silica gel is common. To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (TEA) or ammonia in your mobile phase (e.g., dichloromethane/methanol with 0.5% triethylamine).[1][2] Alternatively, using an amine-functionalized silica gel can prevent the acid-base interaction causing the tailing.[2]
Q4: What are the recommended storage conditions for purified Boc-protected aminomethyl azetidine?
A4: It is recommended to store the purified compound at 0-8°C to ensure its long-term stability. The compound can be sensitive to air, so storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable.
Troubleshooting Guides
Problem 1: Low Recovery from Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No product eluting from the column | The compound is highly polar and is irreversibly adsorbed onto the silica gel. | - Switch to a more polar eluent system (e.g., a higher percentage of methanol in dichloromethane).- Consider using a different stationary phase, such as alumina or a polymer-based resin.- Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for highly polar compounds.[1] |
| Product elutes with the solvent front | The eluent is too polar. | - Start with a less polar eluent system (e.g., higher percentage of hexanes in ethyl acetate) and gradually increase the polarity.- For reversed-phase chromatography, ensure the mobile phase pH is appropriate to retain the basic amine. A high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) may be necessary.[1] |
| Significant loss of material after solvent removal | The compound may be volatile. | - Use a rotary evaporator at a lower temperature and pressure.- For smaller quantities, consider removing the solvent under a gentle stream of inert gas. |
Problem 2: Product Fails to Crystallize or "Oils Out"
| Symptom | Possible Cause | Suggested Solution |
| Product separates as an oil upon cooling | The solution is too concentrated, or the cooling rate is too fast. | - Add a small amount of the "good" solvent to redissolve the oil, then allow the solution to cool more slowly to room temperature before further cooling in an ice bath or refrigerator.- Ensure all residual solvents from the reaction workup have been removed under high vacuum before attempting crystallization. |
| No crystals form even after extended cooling | The solution is not sufficiently supersaturated, or impurities are inhibiting crystallization. | - Increase the concentration by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.- Perform an additional aqueous wash of the crude product before recrystallization to remove any water-soluble impurities. |
| Trituration with non-polar solvents does not yield a solid | The compound may be inherently low melting or amorphous. | - Consider converting the free base to a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline.- If a solid is not required for the next step, purification by chromatography may be sufficient. |
Data Presentation
Table 1: Typical Purity and Physical Properties of Boc-Protected Aminomethyl Azetidine
| Parameter | Value | Method of Analysis |
| Purity | ≥98% | Gas Chromatography (GC) |
| Melting Point | 80-85 °C | Not specified |
| Appearance | White powder | Visual |
Data compiled from supplier information.
Table 2: Example Flash Chromatography Purification of an Azetidine Derivative
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| 2-Cyano Azetidine Epimers | Silica Gel | Hexane/Ethyl Acetate | 53% and 40% for each epimer | [3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization for specific impurity profiles.
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Sample Preparation: Dissolve the crude Boc-protected aminomethyl azetidine in a minimal amount of dichloromethane.
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Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
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Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. To prevent peak tailing, 0.5% triethylamine can be added to the eluent system.
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Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with an appropriate stain (e.g., ninhydrin for the free amine if deprotection occurs, or a general stain like potassium permanganate).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified product.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing neutral organic impurities.
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Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic Boc-protected aminomethyl azetidine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction of the organic layer to ensure complete transfer.
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Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base, such as 1M NaOH or saturated aqueous sodium bicarbonate, until the solution is basic (pH > 8), which will precipitate the free amine.
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Back-Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction to maximize recovery.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Purification workflows for Boc-protected aminomethyl azetidine.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in the synthesis of 2-substituted azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-substituted azetidines.
Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis is resulting in low yields and a mixture of products. What are the common culprits?
A1: Low yields and product mixtures are frequent challenges in azetidine synthesis, primarily due to the inherent ring strain of the four-membered ring. Common side reactions include ring-opening, elimination, isomerization to aziridines, and rearrangement reactions. The choice of protecting group on the azetidine nitrogen, reaction temperature, and solvent are critical factors that can influence the prevalence of these side reactions.
Q2: I am observing a significant amount of ring-opened byproducts. How can I prevent this?
A2: Ring-opening is a common side reaction driven by the high ring strain of azetidines. It can be initiated by acids, nucleophiles, or even during workup and purification. To minimize ring-opening:
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Control pH: Avoid strongly acidic conditions, as protonation of the azetidine nitrogen can promote ring cleavage.[1]
-
Protecting Group Choice: Electron-withdrawing protecting groups, such as tosyl (Ts) or trifluoroacetyl (TFA), can decrease the nucleophilicity of the nitrogen and may require harsher reaction conditions, potentially leading to decomposition. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its facile removal under acidic conditions.[2]
-
Mild Reaction Conditions: Employ mild reagents and reaction conditions whenever possible.
Q3: My reaction is producing a significant amount of an alkene byproduct. What causes this and how can I minimize it?
A3: Elimination reactions are a common competing pathway, particularly in syntheses involving intramolecular cyclization of precursors with a good leaving group. The use of a strong, non-nucleophilic base can favor elimination over the desired nucleophilic substitution to form the azetidine ring. To minimize elimination:
-
Base Selection: The choice of base is critical. For instance, in certain cyclization reactions, switching from a strong, sterically hindered base to a milder base like potassium carbonate can favor azetidine formation.
-
Leaving Group: The nature of the leaving group can also influence the outcome. A better leaving group might favor the desired S\textsubscript{N}2 cyclization over elimination.
Q4: I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity of my reaction?
A4: Achieving high diastereoselectivity in the synthesis of 2-substituted azetidines can be challenging. The stereochemical outcome is often influenced by the synthetic route and reaction conditions. For example, in the hydrozirconation of chiral allylic amines followed by cyclization, the syn-hydrozirconation of the double bond leads to the formation of cis-2,3-disubstituted azetidines.[3] Careful selection of chiral auxiliaries, catalysts, and reaction parameters such as temperature and solvent can significantly improve diastereoselectivity.
Q5: I suspect my azetidine is polymerizing. How can I avoid this?
A5: The ring strain of azetidines makes them susceptible to ring-opening polymerization, which can be initiated by cationic species.[4][5] To prevent polymerization:
-
Avoid Strong Acids: Cationic initiators, such as strong acids, can trigger polymerization. Use of non-acidic or mildly basic conditions is recommended.[4]
-
Control Temperature: Polymerization can be temperature-dependent. Running the reaction at lower temperatures may help to suppress this side reaction.
-
Monomer Concentration: In some cases, high concentrations of the azetidine monomer can favor polymerization.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Ring-Opened Products in the Synthesis of N-Boc-2-Arylazetidines
Symptoms:
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Low isolated yield of the desired 2-arylazetidine.
-
Presence of acyclic amine byproducts in NMR and LC-MS analysis.
-
Formation of a lactone intermediate in some cases.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Acid-mediated ring-opening | Neutralize any acidic reagents or byproducts promptly. Use a non-acidic workup procedure. Consider using a milder Lewis acid if one is required for the reaction. | Protonation of the azetidine nitrogen increases its electrophilicity and susceptibility to nucleophilic attack, leading to ring cleavage.[1] |
| Nucleophilic attack on the azetidine ring | Use less nucleophilic solvents and reagents. Protect any pendant nucleophilic groups on the substrate. | The strained azetidine ring is an electrophilic site that can be attacked by nucleophiles, leading to ring-opening. |
| Inappropriate N-protecting group | The N-Boc group is generally a good choice. However, if intramolecular ring-opening is observed with a pendant nucleophile on the protecting group itself, consider a different protecting group like benzyl (Bn) or carbobenzyloxy (Cbz). | A related intramolecular ring-opening of an azetidine with a pendant BOC group has been reported.[1] |
Experimental Protocol: Synthesis of N-Boc-2-arylazetidines from N-Boc-aminomethyloxiranes [6]
-
Preparation of N-Boc-aminomethyloxiranes: To a solution of the corresponding N-Boc-benzylamine derivative in dry DMF, add sodium hydride (55% in mineral oil, washed with dry hexane) at 0 °C. Stir the reaction mixture at this temperature.
-
Cyclization: In a separate flask, treat the key intermediate oxiranylmethyl-benzylamine derivative with a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR superbase) in tetrahydrofuran at -78 °C.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Elimination Byproducts during Intramolecular Cyclization
Symptoms:
-
Isolation of an alkene byproduct instead of or in addition to the desired azetidine.
-
Mass spectrometry data indicates loss of the leaving group without ring formation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Strongly basic, non-nucleophilic conditions | Switch to a milder or more nucleophilic base. For example, if using LDA, consider trying K₂CO₃. | Strong, sterically hindered bases can preferentially abstract a proton, leading to elimination, rather than promoting the desired intramolecular nucleophilic substitution. |
| Sterically hindered substrate | If possible, redesign the substrate to reduce steric hindrance around the reaction centers. Alternatively, explore a different synthetic route that does not rely on an S\textsubscript{N}2 cyclization. | Steric hindrance can disfavor the backside attack required for S\textsubscript{N}2 cyclization, making the competing elimination pathway more favorable. |
| Poor leaving group | Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide. | A better leaving group will facilitate the desired nucleophilic substitution reaction at a lower temperature, which can help to suppress the elimination side reaction. |
Experimental Protocol: Intramolecular Cyclization of a γ-Amino Alcohol
-
Activation of the Hydroxyl Group (Mesylation): Dissolve the γ-amino alcohol in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Cyclization: Dissolve the crude mesylate in a suitable solvent like THF or DMF. Add a base (e.g., NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Workup and Purification: Quench the reaction carefully with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
Data Presentation
Table 1: Influence of N-Protecting Group on the Stability of Aryl Azetidines at pH 1.8
| Compound | N-Protecting Group | Half-life (T₁/₂) at pH 1.8 |
| 1 | 4-(N,N-dimethylcarbamoyl)phenyl | 0.5 h |
| 4 | 2-pyridyl | 1.2 h |
Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[1] This table illustrates how the electronic properties of the N-aryl substituent can influence the stability of the azetidine ring under acidic conditions.
Mandatory Visualizations
Caption: Competing pathways in azetidine synthesis.
Caption: Workflow for selecting a protecting group strategy.
References
Stability of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate under acidic and basic conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the stability of tert-butyl 2-(aminomethyl)azetidine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The stability of this molecule is primarily dictated by its two key structural features: the tert-butyloxycarbonyl (Boc) protecting group and the strained azetidine ring.
-
Under Acidic Conditions: The Boc group is the most labile part of the molecule and is readily cleaved by acids.[1][2] The azetidine ring itself can also be susceptible to acid-mediated ring-opening, particularly under harsh conditions.[3][4]
-
Under Basic Conditions: The molecule is generally stable. The Boc group is resistant to a wide range of non-nucleophilic and nucleophilic bases.[1] The azetidine ring is also typically stable under basic conditions.
-
Storage: It is recommended to store the compound under refrigerated (0-10°C) and inert gas conditions, protected from light, air, and heat to prevent degradation.
Q2: My primary concern is stability in acidic media. What are the key issues?
The primary issue under acidic conditions is the cleavage of the Boc protecting group. This deprotection is often the intended reaction to reveal the free secondary amine on the azetidine ring. However, challenges such as incomplete reactions or degradation of the azetidine ring can occur.[4][5]
Key considerations include:
-
Acid Strength: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically required for efficient cleavage.[2][5]
-
Reaction Time and Temperature: Deprotection is usually rapid at room temperature, but sterically hindered substrates might require longer times or gentle heating.[5]
-
Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[2] The strained azetidine ring may undergo acid-catalyzed ring-opening, especially with prolonged exposure to strong acids.[3]
Q3: How stable is the compound under basic conditions?
This compound is highly stable under most basic conditions. The Boc group is designed to be stable to bases, which allows for orthogonal protection strategies with base-labile groups like Fmoc.[1] The azetidine ring is also not prone to degradation under typical basic conditions used in synthesis (e.g., triethylamine, sodium hydroxide).
Troubleshooting Guides
Problem 1: Incomplete Boc deprotection after treatment with acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Strength/Concentration | Use a stronger acid (e.g., switch from 20% TFA in DCM to 50% or neat TFA) or use 4M HCl in dioxane.[5] | Ensures the acidic conditions are potent enough to drive the reaction to completion. |
| Poor Reagent Quality | Use fresh, anhydrous grade TFA or solvent. | TFA is hygroscopic; water contamination reduces its effective acidity and can slow the reaction.[5] |
| Insufficient Reaction Time | Extend the reaction time from 1-2 hours to 4-5 hours and continue to monitor progress.[5][6] | Some substrates require longer exposure to the acid for complete cleavage. |
| Low Reaction Temperature | Allow the reaction to warm to room temperature if performed at 0°C, or consider gentle heating (e.g., to 40°C). | Increasing temperature can accelerate the rate of deprotection, but should be done cautiously to avoid side reactions.[5] |
| Poor Substrate Solubility | Try a different solvent system, such as TFA in dioxane, to improve solubility.[5][7] | The starting material must be fully dissolved for the reaction to proceed efficiently. |
Problem 2: Formation of side products during acidic deprotection.
| Potential Cause | Troubleshooting Step | Rationale |
| tert-Butylation | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture. | The scavenger traps the reactive tert-butyl cation intermediate, preventing it from alkylating the desired product or other nucleophiles.[2] |
| Azetidine Ring Opening | Use the mildest effective acidic conditions (e.g., lower TFA concentration, shorter reaction time). Monitor the reaction carefully and stop it as soon as the starting material is consumed. | The azetidine ring's susceptibility to degradation increases with prolonged exposure to harsh acidic conditions.[3][4] |
Data Summary
Table 1: Qualitative Stability of this compound This table provides a general overview of the compound's stability based on the known reactivity of its functional groups.
| Condition | Boc Group Stability | Azetidine Ring Stability | Overall Stability & Comments |
| Strong Acid (e.g., TFA, 4M HCl) | Labile[1][2] | Potentially Labile[3][4] | Unstable. Boc group is readily cleaved. Ring opening is possible under harsh conditions. |
| Weak Acid (e.g., Acetic Acid) | Generally Stable | Stable | Generally stable, but slow degradation may occur over extended periods. |
| Aqueous Base (e.g., NaOH, LiOH) | Stable[1] | Stable | Stable. Suitable for reactions involving base-labile groups. |
| Organic Base (e.g., TEA, DIPEA) | Stable[1] | Stable | Stable. Commonly used as a solvent or reagent in subsequent reaction steps. |
| Standard Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable | Stable. Allows for deprotection of other functional groups like Cbz or benzyl esters. |
| Strong Reducing Agents (e.g., LiAlH₄) | Stable | Stable | Stable. |
Experimental Protocols
Protocol 1: Standard Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents, often in a 1:1 to 1:4 v/v ratio with DCM) dropwise to the stirred solution.[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).[5]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid. The resulting amine salt can often be used directly or neutralized in a subsequent step.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Apply three spots to the baseline: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate using an appropriate mobile phase (e.g., 10% Methanol in DCM with 1% NH₄OH to visualize the free amine).
-
Visualization: Visualize the plate under UV light (if applicable) and then stain with a suitable agent like ninhydrin (stains primary/secondary amines, often blue/purple) or potassium permanganate.
-
Interpretation: The reaction is complete when the starting material spot (higher Rf) has completely disappeared and is replaced by a new, more polar product spot (lower Rf, which will be ninhydrin-active).[5]
Visualizations
Caption: Acid-catalyzed deprotection pathway of the Boc group.
Caption: Potential acid-catalyzed nucleophilic ring-opening of the azetidine.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Strategies to Improve the Solubility of Azetidine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with azetidine-containing compounds.
Troubleshooting Guide
Q1: My azetidine-containing compound is showing poor aqueous solubility. What are the likely reasons for this?
A1: Poor aqueous solubility of azetidine-containing derivatives can stem from several physicochemical properties. While the presence of the azetidine ring, a four-membered saturated heterocycle, can increase the fraction of sp3 carbons (Fsp3) and potentially disrupt crystal packing to improve solubility, other molecular features often dominate.[1][2] For instance, large, non-polar, and rigid aromatic moieties attached to the azetidine ring can lead to high crystal lattice energy and low affinity for water, thus reducing solubility.[1] The overall lipophilicity of the molecule is a critical factor; if the compound is highly lipophilic, its aqueous solubility will likely be low.
Q2: I've confirmed my compound has low solubility. What is the first experimental step I should take?
A2: The initial and most critical step is to accurately quantify the solubility of your compound to establish a baseline.[1] This involves performing a standard solubility assay, such as a kinetic or thermodynamic solubility assessment. This quantitative data will enable you to classify your compound, for example, using the Biopharmaceutical Classification System (BCS), and guide the selection of an appropriate solubility enhancement strategy.[1][3]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. How can I troubleshoot this?
A3: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final assay medium. Try testing a lower final concentration.[4]
-
Adjust the pH: The azetidine group is basic, making the solubility of your compound likely pH-dependent. Lowering the pH of the buffer can promote the protonation of the amine to a more soluble salt form.[4][5] However, ensure the pH change does not negatively impact your assay performance or cell viability.[4]
-
Use a Co-solvent: The addition of a water-miscible organic solvent (co-solvent) like PEG400 or ethanol to the aqueous buffer can increase the solubility of lipophilic compounds.[6] It's crucial to determine the solvent tolerance of your assay system.[5]
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Gentle Warming or Sonication: Briefly warming the solution to 37°C or using sonication can help dissolve the compound.[4] Use these methods with caution, as excessive heat or sonication may degrade your compound.[4]
-
Prepare Fresh Dilutions: Working solutions should be prepared fresh for each experiment to minimize the risk of precipitation over time.[5]
Frequently Asked Questions (FAQs)
Q4: What are the main strategies to improve the solubility of my azetidine-containing compound?
A4: There are three primary strategic approaches to enhance the solubility of your compound:[1][7]
-
Chemical Modification: This involves altering the molecule's structure. Techniques include introducing polar functional groups, replacing aromatic rings with heteroaromatic rings, or creating more soluble prodrugs.[1][8][9]
-
Physical Modification: This approach focuses on changing the solid-state properties of the compound. Common methods include particle size reduction (micronization and nanosuspension), creating amorphous solid dispersions, and co-crystallization.[1][7][10]
-
Formulation-Based Approaches: This strategy involves using excipients to improve solubility in the final dosage form. This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[1][6][11]
Q5: How do I decide between a kinetic and a thermodynamic solubility assay?
A5: The choice of assay depends on the stage of your research.[1]
-
Kinetic solubility assays are high-throughput and ideal for the early discovery phase to quickly screen large numbers of compounds. They measure the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[1]
-
Thermodynamic solubility assays measure the equilibrium solubility of a solid compound and are more time-consuming but provide a more accurate measure of a compound's intrinsic solubility. This is often used in later stages of drug development.[1]
Q6: What are cyclodextrins and how can they improve the solubility of my compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly soluble molecules, like many azetidine derivatives, forming inclusion complexes that are more water-soluble.[5][11] This can also enhance the compound's stability.[5]
Q7: Are there any disadvantages to using co-solvents or surfactants?
A7: Yes, while effective, co-solvents and surfactants can sometimes interfere with biological assays or have toxic effects on cells.[5] It is essential to run vehicle control experiments to determine the maximum tolerable concentration of these excipients in your specific assay.[5]
Data Presentation
The following tables provide representative data on how different strategies can impact the solubility of a hypothetical azetidine-containing compound ("Compound AZ-101").
Table 1: Impact of pH on the Solubility of Compound AZ-101
| pH | Solubility (µg/mL) |
| 7.4 | 2.5 |
| 6.5 | 15.8 |
| 5.0 | 85.3 |
Table 2: Effect of Different Formulation Strategies on the Apparent Solubility of Compound AZ-101
| Formulation Strategy | Apparent Solubility (µg/mL) | Fold Increase |
| Crystalline Drug (pH 7.4) | 2.5 | 1.0 |
| Micronization | 8.2 | 3.3 |
| Nanosuspension | 25.1 | 10.0 |
| 10% w/v HP-β-Cyclodextrin | 45.7 | 18.3 |
| Amorphous Solid Dispersion (1:3 drug-to-polymer) | 112.9 | 45.2 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 250 | > 100 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To rapidly determine the aqueous solubility of a compound from a DMSO stock solution.[1]
Methodology:
-
Prepare a 10 mM stock solution of the azetidine-containing compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each dilution to a 96-well plate in triplicate.
-
Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.[1]
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a solid compound.[1]
Methodology:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.[1]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1]
Protocol 3: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of an ionizable compound.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., from 5.0 to 7.4).[5]
-
Add a small aliquot of the DMSO stock solution of the azetidine-containing compound to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent and below 1%.[5]
-
Gently mix and incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation.[5]
-
For a quantitative assessment, the samples can be filtered and the concentration of the dissolved compound analyzed by HPLC-UV or LC-MS/MS.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solubility assessment.
Caption: Mechanisms of common solubilization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. New formulation approaches to improve solubility and drug release from fixed dose combinations: case examples pioglitazone/glimepiride and ezetimibe/simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Substituted Azetidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in coupling reactions involving substituted azetidines.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with substituted azetidines often challenging?
A1: Substituted azetidines present unique challenges in coupling reactions due to a combination of factors. The inherent ring strain of the four-membered ring can influence its reactivity and stability under certain reaction conditions. Furthermore, substituents on the azetidine ring, particularly at the 2- and 3-positions, can create significant steric hindrance. This bulkiness can impede the approach of the catalyst and the coupling partner to the reaction center, slowing down or inhibiting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: What are the initial signs of a failing or low-yielding coupling reaction with a substituted azetidine?
A2: Common indicators of a problematic reaction include:
-
Low Conversion: A significant amount of the starting materials (azetidine derivative and coupling partner) remains unreacted, even after extended reaction times.
-
Formation of Side Products: The appearance of unexpected products, such as homocoupled products (dimers of the coupling partners) or products resulting from decomposition of the starting materials or catalyst.
-
Stalled Reaction: The reaction proceeds initially but stops before reaching completion.
-
Inconsistent Results: Difficulty in reproducing reaction outcomes between batches.
Q3: Which general strategies can be employed to overcome steric hindrance in these reactions?
A3: Overcoming steric hindrance typically involves careful optimization of the reaction conditions. Key strategies include:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich ligands can promote the formation of a more reactive, coordinatively unsaturated palladium center, which can better accommodate sterically demanding substrates.
-
Base Selection: The choice of base is critical and can influence the rate and selectivity of the reaction. For sterically hindered substrates, a stronger, non-coordinating base may be required.
-
Solvent Choice: The solvent can affect the solubility of the reactants and the stability of the catalytic species. A solvent that promotes the dissolution of all components and stabilizes the active catalyst is essential.
-
Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the potential for thermal decomposition of the substrates or catalyst. Longer reaction times may also be necessary to achieve complete conversion.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low to no yield when coupling a sterically hindered secondary azetidine with an aryl halide.
| Potential Cause | Troubleshooting Solution |
| Insufficiently active catalyst | Switch to a more active catalyst system. For sterically hindered secondary amines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. Consider using a pre-formed palladium catalyst to ensure the presence of the active Pd(0) species. |
| Inappropriate base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the hindered secondary amine. If the substrates are base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but may require higher temperatures and longer reaction times. |
| Solvent issues | Ensure the solvent (e.g., toluene, dioxane, THF) is anhydrous and deoxygenated. Poor solubility of reactants can be addressed by using a co-solvent or switching to a more polar aprotic solvent. |
| Catalyst poisoning | The nitrogen atom of the azetidine can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using more sterically demanding ligands can help to prevent this. |
Suzuki-Miyaura Coupling
Problem: Low yield in the Suzuki-Miyaura coupling of a 2-substituted azetidine derivative with an arylboronic acid.
| Potential Cause | Troubleshooting Solution |
| Steric clash at the catalytic center | The ortho-substituent on the azetidine can hinder the approach of the boronic acid. Use bulky, electron-rich phosphine ligands like SPhos or XPhos to create a more open coordination sphere around the palladium. Palladacycle pre-catalysts can also be effective for challenging couplings. |
| Inefficient transmetalation | The transfer of the aryl group from boron to palladium can be slow for hindered substrates. Ensure the base is adequately activating the boronic acid. A combination of a phosphate base (e.g., K₃PO₄) and an aqueous co-solvent can be beneficial. |
| Protodeboronation of the boronic acid | The boronic acid can be cleaved by the base before it couples. Use a less aggressive base or consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions. |
| Low catalyst turnover | For very hindered substrates, the catalyst may deactivate over time. Increasing the catalyst loading or using a more robust pre-catalyst may be necessary. |
Sonogashira Coupling
Problem: Failed Sonogashira coupling between a substituted iodo-azetidine and a terminal alkyne.
| Potential Cause | Troubleshooting Solution |
| Homocoupling of the alkyne (Glaser coupling) | This side reaction is often promoted by the copper co-catalyst. Running the reaction under "copper-free" conditions can mitigate this issue. In this case, a stronger base is typically required to facilitate the deprotonation of the alkyne. |
| Decomposition of starting materials | Azetidine derivatives can be sensitive to the reaction conditions. Ensure the reaction is performed under an inert atmosphere. If the substrates are temperature-sensitive, conduct the reaction at a lower temperature for a longer duration. |
| Catalyst inhibition | The amine base used in the reaction (e.g., triethylamine, diisopropylamine) can sometimes interfere with the palladium catalyst. Using a non-coordinating organic base or an inorganic base may be beneficial. |
| Poor solubility | Ensure all reactants are soluble in the chosen solvent system. A co-solvent may be necessary to achieve homogeneity. |
Data Presentation
Table 1: Ligand Comparison for the Buchwald-Hartwig Amination of 3-Arylazetidines
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 58 |
| Xantphos | Pd(OAc)₂ | KOt-Bu | Toluene | 100 | 27 |
| RuPhos | RuPhos-Pd-G3 | KOt-Bu | Toluene | 100 | 79 |
| BrettPhos | XPhos-Pd-G3 | KOt-Bu | Toluene | 100 | 82 |
Data is representative and may vary based on specific substrates and reaction conditions.
Table 2: Catalyst System Performance in the Suzuki-Miyaura Coupling of a 2-(2-Bromophenyl)azetidine Derivative
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |
| CataCXium® A Pd G3 | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High |
Specific yield percentages for this exact substrate are not widely published, but these systems are reported to be highly effective for sterically hindered ortho-substituted aryl bromides containing nitrogen heterocycles.[1]
Table 3: Conditions and Yields for the Hiyama Cross-Coupling of 3-Iodoazetidine with Arylsilanes[2][3]
| Arylsilane | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyltrimethoxysilane | Pd(OAc)₂ (5) | Dppf (10) | TBAF | Dioxane | 80 | 12 | 88 |
| 4-Methoxyphenyltrimethoxysilane | Pd(OAc)₂ (5) | Dppf (10) | TBAF | Dioxane | 80 | 12 | 85 |
| 4-Fluorophenyltrimethoxysilane | Pd(OAc)₂ (5) | Dppf (10) | TBAF | Dioxane | 80 | 12 | 75 |
| 2-Thienyltrimethoxysilane | Pd(OAc)₂ (5) | Dppf (10) | TBAF | Dioxane | 80 | 12 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 3-Substituted Azetidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Substituted azetidine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, palladium pre-catalyst, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed toluene, followed by the 3-substituted azetidine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-(2-Bromophenyl)azetidine Derivative
This protocol is a robust starting point for sterically hindered substrates.
Materials:
-
2-(2-Bromophenyl)azetidine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the 2-(2-bromophenyl)azetidine derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate under an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane to water) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of a 3-Iodoazetidine
This protocol is a general method and may require optimization.
Materials:
-
3-Iodoazetidine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) chloride (PdCl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂, CuI, and PPh₃.
-
Add anhydrous, degassed THF and stir for 10 minutes.
-
Add the 3-iodoazetidine derivative and triethylamine to the flask.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Dual catalytic cycle of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low-yield azetidine coupling reactions.
References
Technical Support Center: Synthesis of N-Boc-Azetidines - Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the removal of byproducts during the synthesis of N-Boc-azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in the synthesis of N-Boc-azetidines?
A1: During the synthesis of N-Boc-azetidines, several types of byproducts can form, originating from both the azetidine ring formation and the Boc-protection step. These include:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as the azetidine precursor (e.g., 1,3-dihaloamines or amino alcohols) and the Boc-protection reagent.
-
Byproducts from Boc-Protection: The most common byproducts from the N-Boc protection step are excess di-tert-butyl dicarbonate (Boc-anhydride) and tert-butanol.
-
Ring-Opened Byproducts: Due to the inherent strain of the four-membered ring, N-Boc-azetidines can undergo nucleophilic ring-opening to form acyclic impurities like N-Boc-protected γ-haloamines or amino alcohols, particularly under harsh reaction conditions.[1][2]
-
Diastereomers: If the azetidine ring is substituted, the formation of diastereomers is possible. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of base.
-
Polymerization Products: Azetidines have a tendency to polymerize, especially during prolonged heating, which can lead to low yields of the desired monomeric product.[2]
Q2: How can I detect the presence of these byproducts in my crude product mixture?
A2: A combination of analytical techniques is recommended for the identification and quantification of byproducts:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the complexity of the crude reaction mixture. Different staining methods may be required to visualize all components. For instance, Boc-anhydride may not be visible with ninhydrin stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying byproducts. For example, the tert-butyl protons of the Boc group have a characteristic singlet at around 1.4 ppm, while the protons on the azetidine ring typically appear between 3.5-4.5 ppm.[1] Residual solvents and other common impurities can also be identified by their characteristic chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is excellent for separating and identifying components of the reaction mixture and assessing the purity of the final product.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components in your sample, which is crucial for identifying unknown impurities.
Q3: What are the general strategies for removing these byproducts?
A3: The choice of purification strategy depends on the nature of the byproducts and the properties of the desired N-Boc-azetidine. Common methods include:
-
Extractive Workup: A standard aqueous workup can remove many water-soluble impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze and remove excess Boc-anhydride.
-
Flash Column Chromatography: This is one of the most common and effective methods for purifying N-Boc-azetidines from a wide range of impurities.[3][4] A gradient elution with a solvent system like hexane/ethyl acetate is often employed.[1][3]
-
Crystallization: If the N-Boc-azetidine is a solid, crystallization can be a highly effective method for achieving high purity.[4] This is often more successful after an initial purification step like column chromatography.[3]
-
Evaporation/High Vacuum: Volatile byproducts such as tert-butanol and residual Boc-anhydride can often be removed by rotary evaporation or by placing the sample under a high vacuum.
Troubleshooting Guides
Issue 1: My final product is contaminated with a significant amount of unreacted di-tert-butyl dicarbonate (Boc-anhydride).
-
Possible Cause: Insufficient quenching or removal during the workup. Boc-anhydride has low water solubility and can persist in the organic layer.
-
Solution:
-
Chemical Quenching: Before the aqueous workup, add a quenching agent like imidazole to the reaction mixture. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes.
-
Vigorous Aqueous Wash: Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to hydrolyze the excess Boc-anhydride.
-
High Vacuum: After the workup, place the crude product under a high vacuum for an extended period to remove the volatile Boc-anhydride.
-
Issue 2: NMR analysis shows the presence of ring-opened byproducts.
-
Possible Cause: The reaction conditions were too harsh (e.g., high temperature, strong acid/base), leading to the cleavage of the azetidine ring.[2]
-
Solution:
-
Optimize Reaction Conditions: Re-evaluate the reaction parameters. Consider using a milder base, lower reaction temperature, or shorter reaction time.
-
Purification by Column Chromatography: Ring-opened byproducts often have different polarities compared to the cyclic N-Boc-azetidine. Flash column chromatography with a carefully selected solvent gradient can effectively separate these impurities. A typical starting point is a non-polar eluent like hexane, gradually increasing the polarity with ethyl acetate.[3]
-
Issue 3: I have a mixture of diastereomers that are difficult to separate.
-
Possible Cause: The reaction conditions did not provide sufficient stereocontrol.
-
Solution:
-
Chromatographic Separation: Flash column chromatography is the primary method for separating diastereomers. Careful optimization of the solvent system and using a high-resolution silica gel may be necessary. Sometimes, multiple chromatographic steps are required.
-
Reaction Re-optimization: Investigate the effect of different bases, solvents, and temperatures on the diastereomeric ratio. For instance, in some cases, lithium hexamethyldisilylazide (LiHMDS) and potassium hexamethyldisilylazide (KHMDS) can provide different stereoselectivities.[5]
-
Data Presentation
The following table provides a qualitative summary of the effectiveness of different purification methods for removing common byproducts in N-Boc-azetidine synthesis. "Effectiveness" is rated as High, Medium, or Low based on typical outcomes in organic synthesis.
| Byproduct | Extractive Workup | Flash Column Chromatography | Crystallization | High Vacuum |
| Excess Boc-Anhydride | Medium | High | Medium | High |
| tert-Butanol | High | High | Low | High |
| Unreacted Starting Materials | Low-Medium | High | Medium-High | Low |
| Ring-Opened Byproducts | Low | High | Medium | Low |
| Diastereomers | Low | Medium-High | Medium | Low |
| Polymerization Products | Low | High | Low | Low |
Experimental Protocols
Protocol 1: General Procedure for Extractive Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x volume) to remove acidic impurities and hydrolyze excess Boc-anhydride.
-
Water (1 x volume).
-
Brine (saturated aqueous sodium chloride solution) (1 x volume) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under positive pressure (air or nitrogen).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[3]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Crystallization
-
Dissolution: Dissolve the partially purified N-Boc-azetidine in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).[3]
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Determination of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate: HPLC vs. NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex molecules, the accurate determination of purity is paramount. For tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for assessing purity. This guide provides a detailed comparison of these two methods, supported by experimental protocols and data, to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that provides high-resolution separation of compounds in a mixture, allowing for accurate quantification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[2][3]
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantitative purity determination and separation of impurities. | Structural elucidation, identification of impurities, and quantitative analysis. |
| Strengths | High sensitivity for trace impurities, excellent for resolving complex mixtures, and well-established for purity assays. | Provides unambiguous structural confirmation, can quantify without a specific reference standard of the analyte (qNMR), and is non-destructive. |
| Limitations | Requires a reference standard for each impurity to be quantified, and the analyte must have a chromophore for UV detection. | Lower sensitivity compared to HPLC for trace impurities, and can be more complex to set up for quantitative analysis. |
| Typical Purity Result | >98% (often determined by area percent of the main peak). | >98% (determined by comparing the integral of analyte peaks to a certified internal standard). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes a ¹H NMR method for the quantitative analysis of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, D₂O)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation
The following table summarizes hypothetical but representative data for the purity analysis of a single batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.2% (by area) | 99.1% (by mass) |
| Detected Impurities | Impurity A (0.3%), Impurity B (0.5%) | Impurity A (0.4%) |
| Limit of Quantification | ~0.05% | ~0.1% |
| Structural Confirmation | Not directly provided | Confirmed |
Potential Impurities: Based on common synthetic routes for azetidine derivatives, potential impurities could include starting materials, reagents, or byproducts from side reactions. For instance, residual starting materials from the reduction of a corresponding nitrile or azide, or byproducts from incomplete Boc-protection could be present.
Experimental Workflow Visualization
Caption: Workflow for HPLC and NMR Purity Analysis.
Conclusion
Both HPLC and NMR are indispensable tools for the purity determination of this compound. HPLC offers superior sensitivity for detecting trace impurities, making it ideal for quality control in a manufacturing setting. qNMR, on the other hand, provides the dual benefit of structural confirmation and accurate quantification without the need for a specific reference standard for the analyte, which is highly valuable in research and development. For a comprehensive characterization of this important building block, a combination of both techniques is recommended to ensure both high purity and correct structural identity.
References
A Comparative Guide to the Chiral Separation of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate Enantiomers
The enantiomeric purity of pharmaceutical intermediates is of paramount importance in drug development and manufacturing. tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is a key building block whose stereochemistry can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of established methods for the chiral separation of its enantiomers, offering researchers and process chemists a practical guide to selecting and implementing an appropriate strategy. The comparison focuses on three prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Resolution.
Comparative Performance of Chiral Separation Techniques
The selection of a chiral separation method depends on various factors, including the scale of the separation (analytical vs. preparative), required purity, throughput, and economic considerations. The following table summarizes the typical performance of Chiral HPLC, Chiral SFC, and Diastereomeric Salt Resolution for the separation of small, polar chiral amines, which are structural analogs of the target compound.
| Parameter | Chiral HPLC | Chiral SFC | Diastereomeric Salt Resolution |
| Resolution (Rs) | Typically > 1.5 | Often > 2.0 | Not directly applicable |
| Enantiomeric Excess (ee%) | > 99% | > 99% | 95% to > 99% (post-recrystallization) |
| Cycle Time per Sample | 10 - 30 minutes | 2 - 10 minutes | Days |
| Solvent Consumption | High | Low | Moderate |
| Typical Scale | Analytical to Preparative | Analytical to Preparative | Preparative to Industrial |
| Method Development Time | Moderate | Fast | Slow |
| Yield | High (for collected fractions) | High (for collected fractions) | 50-90% (per enantiomer) |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation of any separation technique. Below are representative protocols for each of the discussed methods. These should be considered as starting points and may require optimization for the specific target molecule.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical and preparative scale separations. The choice of the chiral stationary phase (CSP) is critical and often requires screening of several column types.
Representative Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP such as one coated with amylose or cellulose derivatives (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol, or a small amount of an amine additive like diethylamine (DEA) to improve peak shape). A typical starting condition would be 90:10 (v/v) Heptane:Ethanol with 0.1% DEA.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm internal diameter).
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is often considered a "greener" and faster alternative to HPLC, particularly for preparative scale separations, due to its use of supercritical CO2 as the primary mobile phase component.
Representative Protocol:
-
Instrument: A supercritical fluid chromatography system with a back-pressure regulator.
-
Chiral Stationary Phase (CSP): Similar to HPLC, polysaccharide-based CSPs are commonly used (e.g., Chiralpak AD-H, AS-H).
-
Mobile Phase: Supercritical CO2 as the main solvent, with a polar organic co-solvent (e.g., methanol, ethanol). A typical gradient could be from 5% to 40% methanol over 5 minutes. An amine additive (e.g., 0.1% DEA) is often necessary.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic mixture in the co-solvent to a concentration of 1 mg/mL.
-
Injection Volume: 2 µL.
Diastereomeric Salt Resolution
This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Representative Protocol:
-
Chiral Resolving Agent: A chiral acid such as (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.
-
Salt Formation:
-
Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of 0.5 equivalents of the chiral resolving agent in the same solvent.
-
Stir the mixture, which may require gentle heating to achieve a clear solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Enantiomer Liberation:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine and liberate the free enantiomer.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the desired enantiomer.
-
-
Purity Analysis: The enantiomeric excess of the isolated product should be determined by a suitable analytical method, such as chiral HPLC or SFC. Further recrystallization of the diastereomeric salt may be necessary to improve enantiomeric purity.
Visualizing the Separation Workflows
The following diagrams illustrate the general workflow for chiral separation and a comparison of the decision-making process for selecting a method.
Caption: General workflow for the separation of a racemic mixture into its constituent enantiomers.
Caption: Decision matrix for selecting a chiral separation technique based on key advantages and disadvantages.
A Comparative Guide to the X-ray Crystallography of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural analysis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate derivatives using single-crystal X-ray crystallography. Due to a scarcity of publicly available crystallographic data for this specific class of compounds, this document serves as a "how-to" guide, offering detailed experimental protocols and a template for data comparison. By following the methodologies outlined below, researchers can generate and compare high-quality crystallographic data for their novel azetidine derivatives, facilitating structure-activity relationship (SAR) studies and rational drug design.
Data Presentation: A Template for Comparison
Once X-ray diffraction data has been collected and the structures solved for a series of this compound derivatives, the following table should be used to summarize and compare the key crystallographic parameters. This standardized format allows for a clear and objective assessment of the structural similarities and differences between the analyzed compounds.
| Parameter | Derivative 1 | Derivative 2 | Alternative Compound |
| Compound ID | |||
| Chemical Formula | |||
| Formula Weight | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Calculated Density (g/cm³) | |||
| Radiation (Å) | |||
| Temperature (K) | |||
| 2θ range for data collection (°) | |||
| Reflections collected | |||
| Independent reflections | |||
| R(int) | |||
| Final R indices [I>2σ(I)] | |||
| wR2 (all data) | |||
| Goodness-of-fit on F² |
Experimental Protocols
The following sections detail the necessary procedures for obtaining single crystals suitable for X-ray diffraction and the subsequent data collection and analysis.
Crystallization of this compound Derivatives
High-quality single crystals are paramount for successful X-ray crystallographic analysis. The following are common techniques for the crystallization of small organic molecules.
a) Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less volatile anti-solvent like hexane) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
b) Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or heptane).
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
c) Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.
-
The gradual decrease in temperature will reduce the solubility of the compound, leading to the formation of crystals.
Single-Crystal X-ray Diffraction
a) Crystal Mounting and Data Collection:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Place the mounted crystal on the diffractometer and cool it to the desired temperature (commonly 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.
b) Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and data reduction.
-
Determine the unit cell parameters and space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and model hydrogen atoms.
-
Validate the final crystal structure using crystallographic software to check for geometric reasonability and other quality indicators.
Mandatory Visualization
The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.
Head-to-head comparison of PROTACs with azetidine and PEG linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its overall efficacy. The choice of linker dictates not only the distance and orientation between the target protein and the E3 ligase but also profoundly influences the physicochemical properties, cell permeability, and pharmacokinetic profile of the PROTAC molecule. This guide provides a detailed head-to-head comparison of two distinct linker classes: the flexible polyethylene glycol (PEG) linkers and the more rigid azetidine-containing linkers.
While direct comparative studies with quantitative data for PROTACs containing azetidine versus PEG linkers are not extensively available in the public domain, this guide extrapolates their performance based on established principles of medicinal chemistry and available data for each linker type in drug discovery.
At a Glance: Azetidine vs. PEG Linkers
| Feature | Azetidine Linkers | PEG Linkers |
| Structure | Rigid, saturated heterocycle | Flexible, linear polyether |
| Flexibility | Low | High |
| Solubility | Can improve aqueous solubility | Generally enhances aqueous solubility |
| Cell Permeability | Can enhance permeability by reducing polar surface area and enabling intramolecular hydrogen bonding | Can improve permeability by enhancing solubility and enabling chameleon-like conformational changes |
| Metabolic Stability | Generally high; resistant to N-dealkylation | Can be susceptible to oxidative metabolism |
| Pharmacokinetics | May lead to longer half-life and reduced clearance | Can increase plasma half-life, but length needs optimization to avoid rapid clearance |
| Synthesis | Can be more synthetically challenging to incorporate | Readily available and synthetically versatile |
In-Depth Analysis
Structural and Conformational Properties
Azetidine linkers , incorporating a four-membered saturated nitrogen-containing ring, introduce a degree of rigidity and a defined three-dimensional structure to the PROTAC molecule. This conformational constraint can be advantageous in pre-organizing the PROTAC into a bioactive conformation that favors the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The reduced flexibility can minimize the entropic penalty upon binding, potentially leading to higher degradation efficiency.
PEG linkers , composed of repeating ethylene glycol units, are characterized by their high flexibility.[1] This flexibility allows the PROTAC to adopt multiple conformations, which can be beneficial in the initial stages of discovery to identify a productive binding orientation between the target protein and the E3 ligase.[2] However, excessive flexibility can also lead to an entropic penalty upon binding and may not always result in the most stable ternary complex.[1]
Physicochemical Properties and Cell Permeability
Both azetidine and PEG linkers can be strategically employed to modulate the physicochemical properties of PROTACs, which are often large molecules that fall "beyond the Rule of Five."[3]
The incorporation of an azetidine moiety can improve a PROTAC's drug-like properties. Its constrained nature can shield polar functionalities through intramolecular hydrogen bonding, reducing the polar surface area and enhancing cell permeability.[4] Furthermore, the nitrogen atom in the azetidine ring can be a hydrogen bond acceptor, potentially improving solubility.
PEG linkers are well-known for their ability to enhance the aqueous solubility of hydrophobic molecules.[1][5] This is a significant advantage for PROTACs, which are often poorly soluble. The improved solubility can lead to better cell permeability and bioavailability.[] PEGylated compounds can sometimes exhibit a "chameleon-like" effect, where they expose their polar ether oxygens in aqueous environments to increase solubility, while shielding them in the nonpolar environment of the cell membrane to facilitate passage.
Pharmacokinetics and Metabolic Stability
The metabolic stability and pharmacokinetic profile of a PROTAC are critical for its in vivo efficacy.
Azetidine linkers are generally associated with improved metabolic stability.[4] The four-membered ring is resistant to N-dealkylation, a common metabolic pathway for larger saturated amines.[4] This can lead to a longer plasma half-life and increased drug exposure.[4]
The metabolic stability of PEG linkers can be more variable. The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] However, the length of the PEG linker plays a crucial role; longer PEG chains can sometimes shield the PROTAC from metabolic enzymes, leading to an increased half-life and reduced clearance.[7] Careful optimization of the PEG linker length is therefore essential.
Experimental Data Summary
As previously mentioned, direct head-to-head experimental data is scarce. The following table summarizes general performance characteristics based on the properties of each linker type.
| Parameter | PROTACs with Azetidine Linkers | PROTACs with PEG Linkers | Supporting Rationale |
| Degradation Potency (DC₅₀) | Potentially high due to pre-organization of the bioactive conformation. | Highly variable and dependent on optimal linker length. Can be very potent. | The rigidity of azetidine can reduce the entropic penalty of ternary complex formation. The flexibility of PEG allows for sampling of multiple conformations to find a productive one. |
| Maximum Degradation (Dₘₐₓ) | Dependent on the stability of the ternary complex. | Dependent on the stability of the ternary complex and can be influenced by the "hook effect". | Both linker types can support high Dₘₐₓ if the ternary complex is stable and productive. |
| In Vivo Half-life (t₁/₂) | Generally expected to be longer due to enhanced metabolic stability. | Can be modulated by linker length; longer linkers may increase t₁/₂. | Azetidine's resistance to N-dealkylation contributes to a longer half-life. PEG can shield the molecule from metabolism.[4][7] |
| Oral Bioavailability | Potentially improved due to favorable physicochemical properties and metabolic stability. | Can be improved by enhanced solubility, but can also be limited by metabolic instability. | Good permeability and metabolic stability are key for oral bioavailability. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.
Protocol 1: General Synthesis of a PROTAC
This protocol describes a common synthetic route involving the coupling of a warhead, linker, and an E3 ligase ligand. For incorporating an azetidine linker, a suitable bifunctional azetidine derivative would be used. For a PEG linker, a bifunctional PEG derivative of the desired length would be employed.
Materials:
-
Warhead (ligand for the protein of interest) with a suitable functional group for linker attachment.
-
Bifunctional linker (e.g., Azetidine-3-carboxylic acid[8] or an amino-PEG-acid).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for linker attachment.
-
Coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica gel for chromatography, HPLC system).
Procedure:
-
Step 1: Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 eq) and the bifunctional linker (1.1 eq) in DMF.
-
Add the coupling reagents HATU (1.2 eq) and HOBt (1.2 eq), followed by the base DIPEA (3 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
-
Step 2: Coupling of Warhead to the Linker-E3 Ligase Ligand Conjugate:
-
Dissolve the product from Step 1 (1 eq) and the warhead (1.1 eq) in DMF.
-
Add the coupling reagents HATU (1.2 eq) and HOBt (1.2 eq), followed by the base DIPEA (3 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
-
Step 3: Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest.
-
PROTAC compound.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control. .
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (concentration for 50% inhibition of cell growth).
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Azetidine-Containing Compounds: A Comparative Guide to In Vitro and In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, saturated nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, the four-membered azetidine ring has gained significant traction as a valuable scaffold, often touted for its ability to impart favorable physicochemical properties compared to its five- and six-membered counterparts, pyrrolidine and piperidine. This guide provides an objective comparison of the in vitro and in vivo stability of azetidine-containing compounds, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
In Vitro Stability Assessment
The in vitro stability of a compound is a critical early indicator of its likely in vivo performance. Key parameters evaluated include metabolic stability in liver microsomes and plasma stability.
Metabolic Stability in Human Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are widely used to assess the intrinsic clearance of a compound. The inherent ring strain of the azetidine moiety can, in some cases, render it susceptible to metabolic cleavage. However, strategic substitution can mitigate this liability.
A study on a series of N-substituted aryl azetidines demonstrated that the stability of the azetidine ring is highly dependent on the nature of the substituent. For instance, N-pyridyl analogs showed significantly greater stability compared to N-phenyl analogs. Expansion of the azetidine ring to a pyrrolidine in one analog also resulted in a stable compound, highlighting the nuanced interplay between ring size and substitution patterns.
| Compound/Analog Type | Ring System | Half-life (t1/2) in Aqueous Buffer (pH 1.8) | Reference |
| N-phenyl azetidine analog | Azetidine | < 10 min | [1] |
| N-pyridyl azetidine analog | Azetidine | > 24 h | [1] |
| Pyrrolidine analog | Pyrrolidine | Stable | [1] |
| Piperidine analog | Piperidine | Stable | [1] |
In another example, the replacement of a piperidine ring with an azetidine moiety in a diacylglycerol acyltransferase 2 (DGAT2) inhibitor led to a lower intrinsic clearance. However, the azetidine analog was susceptible to CYP-mediated α-carbon oxidation followed by ring scission, forming reactive aldehyde metabolites[2]. This underscores the importance of a thorough metabolic investigation for each new chemical series.
Plasma Stability
Plasma stability assays are conducted to assess a compound's susceptibility to degradation by plasma enzymes (e.g., esterases, amidases). Generally, both azetidine and pyrrolidine rings, when appropriately substituted, exhibit good stability in plasma.
In Vivo Stability and Pharmacokinetics
The in vivo stability of a compound is determined by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). While direct head-to-head in vivo pharmacokinetic comparisons of structurally analogous azetidine and pyrrolidine compounds are not extensively reported in the literature, some general trends can be inferred from available data.
The rigid and compact nature of the azetidine ring can lead to improved metabolic stability by blocking sites of metabolism. For example, replacing a more flexible moiety with an azetidine ring can prevent N-dealkylation, a common metabolic pathway for larger amines. This can result in a longer half-life and increased drug exposure.
The following table presents a compilation of in vivo pharmacokinetic data for some azetidine-containing compounds from various studies. It is important to note that these are not direct comparisons with pyrrolidine or piperidine analogs but provide a general overview of the pharmacokinetic properties of azetidine-containing molecules.
| Compound Class | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| MerTK Inhibitor | Mouse | 10 mg/kg, PO | 1300 | 2 | 7400 | 3.5 | 45 | [3] |
| Triple Reuptake Inhibitor | Mouse | 10 mg/kg, PO | 250 | 0.5 | 800 | 2.1 | 30 | [3] |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol (for quenching the reaction).
-
Internal standard.
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a stock solution of the test compound and positive control. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, combine the phosphate buffer, HLM, and the test compound to a final concentration (e.g., 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The half-life (t1/2) is calculated as 0.693/k.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration.
Materials:
-
Test compound formulated for oral (PO) and intravenous (IV) administration.
-
Rodents (e.g., rats or mice).
-
Blood collection supplies.
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Dosing: Administer the test compound to two groups of animals, one via oral gavage and the other via intravenous injection.
-
Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, and half-life. Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Metabolic Pathways and Experimental Workflows
The metabolic fate of azetidine-containing compounds can involve several pathways, with the specific route being highly dependent on the overall structure of the molecule.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies in Complex Synthesis: The Role of Boc and Alternatives
In the intricate landscape of multi-step organic synthesis, particularly in the fields of drug discovery and natural product synthesis, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups with high fidelity is the cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the tert-butoxycarbonyl (Boc) protecting group with other common orthogonal protecting groups, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into their applications in complex molecular synthesis, supported by experimental data and detailed protocols.
The Principle of Orthogonality
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others.[1][2] This allows for the sequential manipulation of different functional groups, a critical requirement in the synthesis of complex molecules with multiple reactive sites.[3] The most common orthogonal sets are based on their lability to different reagents, such as acids, bases, fluoride ions, or hydrogenation catalysts.[1]
Comparison of Common Amine Protecting Groups: Boc, Cbz, and Fmoc
The protection of amines is a frequent challenge in organic synthesis. The Boc, carboxybenzyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are three of the most widely used amine protecting groups, each with a distinct deprotection mechanism that forms the basis of many orthogonal strategies.[4][5]
Table 1: Comparison of Boc, Cbz, and Fmoc Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Stability | Orthogonality |
| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | Strong acids (e.g., TFA, HCl)[6] | Stable to base, catalytic hydrogenation, and mild acids. | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). |
| Cbz (Carboxybenzyl) | R-NH-CO-O-CH₂-Ph | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4] | Stable to acidic and basic conditions. | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). |
| Fmoc (9-Fluorenylmethoxycarbonyl) | R-NH-CO-O-CH₂-Fluorenyl | Base (e.g., piperidine)[4] | Stable to acidic conditions and catalytic hydrogenation. | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). |
Logical Workflow for Selecting an Amine Protecting Group
The choice of an appropriate amine protecting group is a critical strategic decision in synthetic planning. The following workflow provides a simplified decision-making process.
Orthogonal Protection of Hydroxyl Groups: The Role of Silyl Ethers
The protection of hydroxyl groups is another common requirement in complex synthesis. Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of formation, stability, and selective deprotection methods.[2] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.
Table 2: Relative Stability and Deprotection of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Acidic Stability | Relative Basic Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃/MeOH; mild acid |
| Triethylsilyl | TES | 64 | ~10-100 | Mild acid; TBAF |
| tert-Butyldimethylsilyl | TBS or TBDMS | 20,000 | ~20,000 | TBAF; HF-Pyridine; strong acid |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | TBAF; strong acid |
| tert-Butyldiphenylsilyl | TBDPS | 5,000 | 100 | TBAF; strong acid |
Data adapted from various sources. Relative stability is a general guide and can be influenced by the specific substrate and reaction conditions.
Orthogonality of Boc and Silyl Ethers
A common and powerful orthogonal protection strategy involves the use of a Boc group for an amine and a silyl ether for a hydroxyl group. For instance, a TBS ether is stable to the acidic conditions used to remove a Boc group (e.g., TFA in DCM), and the Boc group is stable to the fluoride-based reagents (e.g., TBAF in THF) used to cleave a TBS ether.[3] This orthogonality is frequently exploited in the synthesis of complex natural products.
Case Study: Orthogonal Protection in the Total Synthesis of (+)-Discodermolide
The total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide provides an excellent example of a sophisticated orthogonal protection strategy. The complex structure of discodermolide, with its multiple stereocenters and functional groups, necessitated a carefully planned sequence of protection and deprotection steps. In one of the total syntheses, a less sterically hindered MOM ether was used instead of a bulky TBS ether at the C(11) position to favor the desired phosphonium salt formation.[7]
While a detailed quantitative comparison of different protecting group strategies for the entire synthesis is not available in a single source, the successful synthesis highlights the importance of choosing the right protecting group to influence reactivity and achieve the desired outcome.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of amines and alcohols. It is important to note that the optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.) or Sodium Hydroxide (1.2 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM.
-
Add TEA to the solution.
-
Add Boc₂O portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection of a Primary Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 3: TBS Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol and imidazole in DMF.
-
Add TBSCl at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 4: TBS Deprotection of a Primary Alcohol
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq.)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add the TBAF solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The selection of an appropriate orthogonal protection strategy is a critical element in the successful synthesis of complex molecules. The Boc protecting group, with its acid lability, provides a robust and reliable option for amine protection and is a cornerstone of many orthogonal strategies. By understanding the distinct properties and deprotection conditions of various protecting groups such as Boc, Cbz, Fmoc, and a range of silyl ethers, researchers can design and execute elegant and efficient synthetic routes to access novel therapeutics and complex natural products. The quantitative data and experimental protocols presented in this guide serve as a valuable resource to inform these critical decisions in the planning and execution of complex organic synthesis.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
This guide provides crucial safety, handling, and disposal information for tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally related compounds and general laboratory safety protocols. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon availability and to perform a risk assessment before handling.
Hazard Identification and Personal Protective Equipment
Based on data for similar azetidine compounds, this chemical is anticipated to cause skin, eye, and respiratory irritation.[1][2] Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to ensure user safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against splashes and eye irritation.[1][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[1][4] |
Procedural Guidance for Safe Handling
A systematic approach to handling is essential to minimize exposure and maintain a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in Table 1.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
The recommended storage condition is often refrigerated.
-
Ensure containers are properly labeled.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
